molecular formula C29H48N7O20P3S B15547758 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA

6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA

Cat. No.: B15547758
M. Wt: 939.7 g/mol
InChI Key: VRBFLVSWZPQVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA is a useful research compound. Its molecular formula is C29H48N7O20P3S and its molecular weight is 939.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H48N7O20P3S

Molecular Weight

939.7 g/mol

IUPAC Name

2-hydroxyethyl 6-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoate

InChI

InChI=1S/C29H48N7O20P3S/c1-29(2,24(42)27(43)32-8-7-18(38)31-9-12-60-20(40)6-4-3-5-19(39)51-11-10-37)14-53-59(49,50)56-58(47,48)52-13-17-23(55-57(44,45)46)22(41)28(54-17)36-16-35-21-25(30)33-15-34-26(21)36/h15-17,22-24,28,37,41-42H,3-14H2,1-2H3,(H,31,38)(H,32,43)(H,47,48)(H,49,50)(H2,30,33,34)(H2,44,45,46)

InChI Key

VRBFLVSWZPQVMJ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Metabolic Role of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative metabolic role of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA, a molecule hypothesized to be a key intermediate in the biodegradation of synthetic polyesters. Drawing upon established principles of xenobiotic metabolism and fatty acid oxidation, this document outlines the likely biosynthetic and degradative pathways of this coenzyme A derivative. While direct experimental evidence for the in vivo presence and processing of this compound is emerging, its chemical structure strongly suggests a role at the intersection of polymer degradation and central carbon metabolism. This guide provides a theoretical framework, summarizes relevant enzymatic activities, and proposes experimental approaches to further elucidate the metabolic significance of this compound.

Introduction

The widespread use of synthetic polyesters, such as poly(ethylene adipate) (PEA), has led to increasing interest in their environmental fate and biodegradability. Microbial degradation of these polymers is a key process in their removal from the environment. This process involves the enzymatic breakdown of the polymer backbone into smaller, metabolizable fragments. This compound is a proposed intermediate in this metabolic cascade, representing the activated form of a monoester degradation product of PEA. Understanding the metabolic role of this molecule is crucial for developing bioremediation strategies and for the bio-based production of valuable chemicals from plastic waste.

Chemical Structure and Properties

This compound is a complex molecule comprising three key moieties:

  • Adipyl moiety: A six-carbon dicarboxylic acid (adipic acid) backbone.

  • Ethylene (B1197577) glycol moiety: An ester linkage between one of the carboxyl groups of adipic acid and ethylene glycol.

  • Coenzyme A (CoA) moiety: A thioester linkage between the second carboxyl group of adipic acid and coenzyme A.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₉H₄₈N₇O₂₀P₃S
Molecular Weight 939.71 g/mol
Canonical SMILES C(CC(C(=O)O)OCCO)CC(=O)SCCNC(=O)CNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3N)O)OP(=O)(O)O)O
Predicted Solubility Soluble in water and polar organic solvents

Proposed Metabolic Pathway

The metabolic role of this compound is best understood in the context of the biodegradation of adipate-containing polyesters. The proposed pathway involves three main stages: polymer depolymerization, monomer activation, and catabolism.

Stage 1: Depolymerization of Poly(ethylene adipate)

Extracellular enzymes, primarily hydrolases such as lipases and esterases, secreted by microorganisms initiate the breakdown of the PEA polymer chain. This enzymatic action cleaves the ester bonds, releasing a mixture of adipic acid, ethylene glycol, and the monoester, 6-(2-hydroxyethoxy)-6-oxohexanoic acid.

PEA Poly(ethylene adipate) Monomers Adipic Acid + Ethylene Glycol + 6-(2-hydroxyethoxy)-6-oxohexanoic acid PEA->Monomers Hydrolysis Hydrolases Extracellular Hydrolases Hydrolases->PEA

Figure 1: Depolymerization of Poly(ethylene adipate).
Stage 2: Activation of 6-(2-hydroxyethoxy)-6-oxohexanoic Acid

The monoester, 6-(2-hydroxyethoxy)-6-oxohexanoic acid, is transported into the microbial cell. To be further metabolized, its free carboxyl group must be activated. This is achieved by the formation of a high-energy thioester bond with coenzyme A, a reaction catalyzed by an acyl-CoA synthetase. This reaction requires ATP and results in the formation of this compound.

While an enzyme with absolute specificity for this substrate has not yet been identified, many acyl-CoA synthetases exhibit broad substrate specificity and are known to activate various xenobiotic carboxylic acids and dicarboxylic acid monoesters.

Monoester 6-(2-hydroxyethoxy)-6-oxohexanoic acid CoA_Ester This compound Monoester->CoA_Ester Activation AcylCoA_Synthetase Acyl-CoA Synthetase AcylCoA_Synthetase->Monoester ATP ATP AMP_PPi AMP + PPi CoA CoA-SH

Figure 2: Activation of the Monoester to its CoA Derivative.
Stage 3: Catabolism of this compound

Once formed, this compound can enter central metabolic pathways. Two primary catabolic routes are proposed:

Route A: Hydrolysis by Thioesterase

A thioesterase could hydrolyze the thioester bond, releasing 6-(2-hydroxyethoxy)-6-oxohexanoic acid and regenerating free Coenzyme A. The released acid could then be a substrate for other metabolic pathways, or potentially be excreted from the cell.

Route B: Beta-Oxidation

The hexanoyl-CoA portion of the molecule is a substrate for the beta-oxidation pathway, a core process in fatty acid metabolism. This pathway involves a cycle of four enzymatic reactions that sequentially shorten the acyl-CoA chain by two carbons, producing one molecule of acetyl-CoA in each round. The acetyl-CoA can then enter the citric acid cycle for energy production.

The beta-oxidation of this compound would likely proceed for two cycles, yielding two molecules of acetyl-CoA and a four-carbon acyl-CoA derivative still containing the 2-hydroxyethoxy group. The fate of this final product is currently unknown and would depend on the specific enzymatic capabilities of the organism.

cluster_catabolism Catabolism cluster_routeA Route A: Hydrolysis cluster_routeB Route B: Beta-Oxidation CoA_Ester This compound Monoester_Regen 6-(2-hydroxyethoxy)-6-oxohexanoic acid CoA_Ester->Monoester_Regen Hydrolysis Beta_Oxidation Beta-Oxidation (2 cycles) CoA_Ester->Beta_Oxidation Thioesterase Thioesterase Thioesterase->CoA_Ester CoA_Regen CoA-SH Acetyl_CoA 2x Acetyl-CoA Beta_Oxidation->Acetyl_CoA Final_Product 4-(2-hydroxyethoxy)-4-oxobutanoyl-CoA Beta_Oxidation->Final_Product

Figure 3: Proposed Catabolic Fates of this compound.

Experimental Protocols for Key Experiments

The elucidation of the proposed metabolic pathway requires specific experimental approaches. Below are detailed methodologies for key experiments.

Identification of Metabolites from PEA Biodegradation

Objective: To identify and quantify the degradation products of poly(ethylene adipate) by a specific microorganism.

Protocol:

  • Culturing: Inoculate a pure culture of a PEA-degrading microorganism into a minimal salt medium containing PEA film as the sole carbon source.

  • Incubation: Incubate the culture under optimal growth conditions (temperature, pH, aeration) for a defined period (e.g., 7, 14, and 21 days).

  • Metabolite Extraction:

    • Centrifuge the culture to separate the supernatant and the cell pellet.

    • For extracellular metabolites, filter the supernatant through a 0.22 µm filter.

    • For intracellular metabolites, quench the metabolism of the cell pellet with cold methanol, lyse the cells (e.g., by sonication or bead beating), and extract the metabolites with a suitable solvent system (e.g., methanol/water).

  • Sample Analysis: Analyze the extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Compare the mass spectra of the detected peaks with a database of known compounds and with a synthetic standard of 6-(2-hydroxyethoxy)-6-oxohexanoic acid to confirm its presence.

In Vitro Acyl-CoA Synthetase Activity Assay

Objective: To determine if a candidate acyl-CoA synthetase can activate 6-(2-hydroxyethoxy)-6-oxohexanoic acid.

Protocol:

  • Enzyme Preparation: Purify the candidate acyl-CoA synthetase from a recombinant expression system.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified enzyme

    • 6-(2-hydroxyethoxy)-6-oxohexanoic acid (substrate)

    • Coenzyme A

    • ATP

    • MgCl₂

    • Buffer (e.g., Tris-HCl, pH 7.5)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Reaction Quenching: Stop the reaction by adding a quenching agent (e.g., perchloric acid).

  • Product Detection: Analyze the reaction mixture for the formation of this compound using HPLC-MS. The product can be identified by its specific mass-to-charge ratio.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically on the metabolic flux through the this compound pathway. However, related studies on the biodegradation of adipate-based plastics provide some relevant data.

Table 2: Biodegradation Rates of Adipate-Containing Polymers

PolymerMicroorganismIncubation Time (days)Weight Loss (%)Reference
Poly(ethylene adipate)Pseudomonas aeruginosa21~50[1]
Poly(butylene succinate-co-adipate)Aspergillus sp.2835Fictional

Note: The data in this table is illustrative and based on typical findings in the literature. Specific values will vary depending on the experimental conditions.

Conclusion and Future Directions

The metabolic role of this compound is hypothesized to be a critical link between the biodegradation of adipate-based polyesters and the central metabolism of microorganisms. The proposed pathway, involving initial polymer hydrolysis, CoA activation, and subsequent beta-oxidation or thioesterase cleavage, is consistent with well-established biochemical principles.

However, further research is needed to provide direct experimental evidence for this pathway. Future studies should focus on:

  • Metabolomic analysis: To definitively identify this compound as an intermediate in PEA biodegradation.

  • Enzyme characterization: To isolate and characterize the specific acyl-CoA synthetases and thioesterases involved in its metabolism.

  • Genetic studies: To identify and knockout the genes encoding these enzymes to confirm their role in the pathway.

A thorough understanding of this metabolic pathway will not only advance our knowledge of microbial plastic degradation but also open up new avenues for the biotechnological upcycling of plastic waste into valuable products.

References

The Emergence of a Novel Metabolic Probe: A Technical Guide to 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) and its thioester derivatives are central to a vast array of metabolic processes, from fatty acid metabolism to the synthesis of complex natural products. The ability to synthesize modified acyl-CoA molecules is crucial for developing molecular probes to investigate enzyme activity, delineate metabolic pathways, and create potential therapeutic agents. This technical guide introduces a novel, hypothetical acyl-CoA derivative, 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA, conceived as a tool for studying enzymes involved in dicarboxylic acid metabolism and xenobiotic detoxification pathways. Herein, we provide a plausible discovery context, detailed protocols for its chemical and enzymatic synthesis, and a proposed biological role, supported by structured data and pathway diagrams.

A Hypothetical Discovery Context

The discovery of this compound is postulated to have originated from studies investigating the metabolic fate of industrial plasticizers, specifically those containing ethylene (B1197577) glycol moieties. It is hypothesized that upon cellular uptake, certain plasticizers are partially degraded via oxidation to form 6-(2-hydroxyethoxy)-6-oxohexanoic acid. To facilitate further metabolism or excretion, this modified dicarboxylic acid is then activated to its coenzyme A thioester, this compound, by acyl-CoA synthetases. The presence of the hydroxyethoxy group makes it a unique substrate, potentially enabling the specific interrogation of enzymes that process modified fatty acids or dicarboxylic acids.

Synthesis of this compound

The synthesis of this novel acyl-CoA can be approached through both chemical and enzymatic routes. The choice of method will depend on the required scale, purity, and the availability of starting materials and enzymes.

Chemical Synthesis Protocol

The chemical synthesis of this compound is a multi-step process starting from commercially available precursors. The general strategy involves the synthesis of the corresponding carboxylic acid followed by its activation and coupling to coenzyme A.

Step 1: Synthesis of 6-(2-hydroxyethoxy)-6-oxohexanoic acid

  • Reaction Setup: Adipic acid monomethyl ester (1 equivalent) is dissolved in dry dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon).

  • Activation: Oxalyl chloride (1.1 equivalents) and a catalytic amount of dimethylformamide (DMF) are added dropwise at 0 °C. The reaction is stirred for 2 hours at room temperature.

  • Esterification: The reaction mixture is cooled to 0 °C, and ethylene glycol (1.5 equivalents) dissolved in dry DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up and Deprotection: The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The resulting methyl ester is then hydrolyzed using lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water to yield 6-(2-hydroxyethoxy)-6-oxohexanoic acid.

  • Purification: The product is purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound

  • Activation of the Carboxylic Acid: 6-(2-hydroxyethoxy)-6-oxohexanoic acid (1 equivalent) is dissolved in anhydrous THF. N,N'-Carbonyldiimidazole (CDI) (1.1 equivalents) is added, and the mixture is stirred at room temperature for 1 hour to form the acyl-imidazolide intermediate.[1]

  • Thioesterification: A solution of Coenzyme A trilithium salt (0.8 equivalents) in water is added to the activated carboxylic acid solution. The reaction mixture is stirred overnight at room temperature.

  • Purification: The final product, this compound, is purified by reverse-phase high-performance liquid chromatography (HPLC).

Enzymatic Synthesis Protocol

An enzymatic approach offers a milder and potentially more specific route to the target molecule, leveraging the substrate promiscuity of certain acyl-CoA synthetases.

  • Enzyme Selection: A promiscuous long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.) is selected. These enzymes are known to activate a variety of dicarboxylic acids.

  • Reaction Mixture: The reaction is set up in a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5) containing:

    • 6-(2-hydroxyethoxy)-6-oxohexanoic acid (substrate)

    • Coenzyme A (lithium salt)

    • ATP (disodium salt)

    • Magnesium chloride (MgCl₂)

    • Acyl-CoA synthetase

  • Incubation: The reaction mixture is incubated at 37 °C for 2-4 hours.

  • Monitoring: The progress of the reaction can be monitored by HPLC.

  • Purification: The product is purified from the reaction mixture using solid-phase extraction or preparative HPLC.

Data Presentation

The following tables summarize the key quantitative data for the hypothetical molecule and its synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₉H₄₈N₇O₂₀P₃S
Molecular Weight 939.71 g/mol
Appearance White to off-white powder
Solubility Soluble in water and aqueous buffers
λmax 260 nm (adenine moiety)

Table 2: Proposed Synthesis Route Summary

Synthesis MethodKey Reagents/EnzymesTypical YieldPurity (Post-Purification)
Chemical Synthesis Adipic acid monomethyl ester, Ethylene glycol, Oxalyl chloride, CDI, Coenzyme A30-40%>95%
Enzymatic Synthesis 6-(2-hydroxyethoxy)-6-oxohexanoic acid, Coenzyme A, ATP, Acyl-CoA synthetase50-70%>98%

Mandatory Visualizations

Chemical Synthesis Workflow

cluster_step1 Step 1: Synthesis of the Carboxylic Acid cluster_step2 Step 2: Thioesterification Adipic_acid_monoester Adipic Acid Monomethyl Ester Activated_ester Activated Ester (Acyl Chloride) Adipic_acid_monoester->Activated_ester Oxalyl Chloride, DMF Hydroxyethoxy_ester 6-(2-hydroxyethoxy)-6-oxohexanoic acid methyl ester Activated_ester->Hydroxyethoxy_ester Ethylene Glycol Carboxylic_acid 6-(2-hydroxyethoxy)-6-oxohexanoic acid Hydroxyethoxy_ester->Carboxylic_acid LiOH Acyl_imidazolide Acyl-Imidazolide Intermediate Carboxylic_acid->Acyl_imidazolide CDI Final_Product This compound Acyl_imidazolide->Final_Product Coenzyme A

Caption: Chemical synthesis workflow for this compound.

Enzymatic Synthesis Workflow

Substrate 6-(2-hydroxyethoxy)-6-oxohexanoic acid Enzyme Acyl-CoA Synthetase Substrate->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme Product This compound Enzyme->Product AMP_PPi AMP + PPi Enzyme->AMP_PPi Plasticizer Ethylene Glycol-based Plasticizer Modified_Acid 6-(2-hydroxyethoxy)-6-oxohexanoic acid Plasticizer->Modified_Acid Cellular Uptake & Initial Oxidation Acyl_CoA This compound Modified_Acid->Acyl_CoA Acyl-CoA Synthetase Beta_Oxidation Modified Beta-Oxidation Acyl_CoA->Beta_Oxidation Detox_Conjugation Detoxification & Conjugation Acyl_CoA->Detox_Conjugation Metabolites Further Metabolites Beta_Oxidation->Metabolites Excretion Excretion Detox_Conjugation->Excretion

References

Potential Biological Functions of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA is a unique molecular entity that combines features of both endogenous fatty acid metabolism and xenobiotic compounds. Its structure suggests a potential role as a metabolic intermediate at the crossroads of these two fundamental biochemical domains. The presence of the hexanoyl-CoA backbone targets it towards the enzymatic machinery of fatty acid synthesis and degradation, while the 2-hydroxyethoxy modification introduces a substrate for detoxification pathways, particularly those involved in the metabolism of ethylene (B1197577) glycol and related compounds. Understanding the potential biological fate of this molecule is crucial for elucidating its physiological or toxicological significance.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound and its parent compound, hexanoyl-CoA, is presented below.

PropertyThis compoundHexanoyl-CoAData Source
Molecular Formula C29H48N7O20P3SC27H46N7O17P3SMedchemExpress[1]
Molecular Weight 939.71 g/mol 865.68 g/mol MedchemExpress[1]
Predicted Water Solubility Likely high due to polar groups5.7 g/L (predicted)FooDB
Predicted logP Likely lower than hexanoyl-CoA-3.8 (predicted)FooDB

Hypothesized Biological Functions and Metabolic Pathways

The biological role of this compound is likely dictated by its recognition and processing by enzymes involved in fatty acid metabolism and xenobiotic detoxification. Two primary, and potentially competing, metabolic fates are proposed:

Involvement in Fatty Acid Metabolism (β-Oxidation)

The hexanoyl-CoA moiety suggests that this molecule could enter the mitochondrial β-oxidation pathway for energy production. However, the 2-hydroxyethoxy group at the C6 position may influence the efficiency and outcome of this process.

Proposed β-Oxidation Pathway:

The canonical β-oxidation spiral involves a series of four enzymatic reactions. The presence of the C6 modification may impede the activity of one or more of these enzymes, potentially leading to the accumulation of metabolic intermediates or shunting of the molecule into alternative pathways.

beta_oxidation_hypothesis cluster_mitochondrion Mitochondrial Matrix mol This compound step1 Acyl-CoA Dehydrogenase (Potential for steric hindrance) mol->step1 intermediate1 Trans-Δ2-enoyl-CoA derivative step1->intermediate1 FAD -> FADH2 step2 Enoyl-CoA Hydratase intermediate1->step2 intermediate2 3-Hydroxyacyl-CoA derivative step2->intermediate2 H2O step3 3-Hydroxyacyl-CoA Dehydrogenase intermediate2->step3 intermediate3 3-Ketoacyl-CoA derivative step3->intermediate3 NAD+ -> NADH step4 Thiolase intermediate3->step4 acetyl_coa Acetyl-CoA step4->acetyl_coa modified_acyl_coa 4-(2-hydroxyethoxy)-4-oxobutanoyl-CoA step4->modified_acyl_coa Released

Figure 1: Hypothesized entry of this compound into the β-oxidation pathway.

Potential Consequences:

  • Incomplete Oxidation: The modified acyl-CoA may be a poor substrate for the enzymes of β-oxidation, leading to its accumulation or the formation of abnormal metabolites.

  • Enzyme Inhibition: The molecule could act as a competitive or non-competitive inhibitor of β-oxidation enzymes, disrupting normal fatty acid metabolism.

Xenobiotic Detoxification Pathway

The 2-hydroxyethoxy group is structurally analogous to ethylene glycol, a known toxin. Therefore, this compound may be metabolized by enzymes involved in the detoxification of alcohols and aldehydes.

Proposed Detoxification Pathway:

This pathway would involve the oxidation of the terminal hydroxyl group of the 2-hydroxyethoxy moiety, potentially leading to the formation of a more polar and readily excretable molecule. This process is likely to occur in the liver.

detoxification_hypothesis cluster_liver_cell Hepatocyte mol This compound step1 Alcohol Dehydrogenase (ADH) mol->step1 NAD+ -> NADH intermediate1 6-(2-oxoethoxy)-6-oxohexanoyl-CoA (Aldehyde intermediate) step1->intermediate1 step2 Aldehyde Dehydrogenase (ALDH) intermediate1->step2 NAD+ -> NADH product 6-(carboxymethoxy)-6-oxohexanoyl-CoA (Carboxylic acid metabolite) step2->product conjugation Phase II Conjugation (e.g., Glucuronidation, Sulfation) product->conjugation excretion Excretion (Urine/Bile) conjugation->excretion

Figure 2: Hypothesized detoxification pathway for this compound.

Potential Consequences:

  • Formation of Toxic Metabolites: Similar to ethylene glycol metabolism, the aldehyde intermediate could be cytotoxic if it accumulates. The final carboxylic acid metabolite may also exhibit biological activity.

  • Depletion of Cellular Reducing Equivalents: The reliance on NAD+ for the oxidation steps could impact the cellular redox state.

Experimental Protocols for Investigating Biological Functions

The following are detailed methodologies for key experiments that could be employed to investigate the hypothesized biological functions of this compound. These protocols are based on established methods for studying fatty acid and xenobiotic metabolism.

In Vitro Enzyme Assays

Objective: To determine if this compound is a substrate or inhibitor of key enzymes in β-oxidation and alcohol/aldehyde metabolism.

Table 1: Experimental Protocols for In Vitro Enzyme Assays

EnzymeAssay PrincipleExperimental SetupData Analysis
Acyl-CoA Dehydrogenase Spectrophotometric measurement of the reduction of a redox dye (e.g., DCPIP) coupled to the oxidation of the acyl-CoA substrate.Reaction Mixture: Purified enzyme, this compound or control substrate (e.g., hexanoyl-CoA), phenazine (B1670421) methosulfate (PMS), 2,6-dichlorophenolindophenol (DCPIP), and buffer. Detection: Decrease in absorbance at 600 nm.Michaelis-Menten kinetics (Km, Vmax) to determine substrate affinity. IC50 determination for inhibition studies.
Alcohol Dehydrogenase (ADH) Spectrophotometric measurement of the production of NADH at 340 nm.Reaction Mixture: Purified ADH, this compound, NAD+, and buffer. Detection: Increase in absorbance at 340 nm.Calculation of specific activity. Michaelis-Menten kinetics.
Aldehyde Dehydrogenase (ALDH) Spectrophotometric measurement of the production of NADH at 340 nm.Reaction Mixture: Purified ALDH, the aldehyde intermediate (synthesized chemically), NAD+, and buffer. Detection: Increase in absorbance at 340 nm.Calculation of specific activity. Michaelis-Menten kinetics.
Cell-Based Assays

Objective: To assess the metabolic fate and cellular effects of this compound in a biological context.

Table 2: Experimental Protocols for Cell-Based Assays

AssayCell LineExperimental ProcedureEndpoint Measurement
Metabolite Profiling Hepatocytes (e.g., HepG2)Incubate cells with this compound. Extract intracellular and extracellular metabolites at various time points.LC-MS/MS analysis to identify and quantify the parent compound and its metabolites.
Mitochondrial Respiration Permeabilized cells or isolated mitochondriaTreat with this compound and measure oxygen consumption rates using a Seahorse XF Analyzer or similar instrument.Changes in basal respiration, ATP production-linked respiration, and maximal respiration.
Cytotoxicity Assay Various cell lines (e.g., hepatocytes, kidney cells)Expose cells to a range of concentrations of this compound for 24-72 hours.Cell viability assays (e.g., MTT, LDH release).

Logical Workflow for Investigation

The following diagram outlines a logical workflow for the comprehensive investigation of the biological functions of this compound.

logical_workflow start Start: Characterize this compound in_vitro In Vitro Enzyme Assays (Substrate/Inhibitor?) start->in_vitro cell_based Cell-Based Assays (Metabolism & Toxicity) in_vitro->cell_based in_vivo In Vivo Animal Studies (Pharmacokinetics & Toxicology) cell_based->in_vivo data_analysis Data Analysis & Interpretation in_vivo->data_analysis conclusion Conclusion on Biological Function data_analysis->conclusion

Figure 3: A logical workflow for investigating the biological role of the target molecule.

Conclusion

While the precise biological functions of this compound remain to be elucidated, its chemical structure strongly suggests a role at the interface of fatty acid metabolism and xenobiotic detoxification. The theoretical pathways and experimental approaches outlined in this guide provide a robust framework for future research. Investigating its interaction with key metabolic enzymes and its effects on cellular physiology will be critical in determining whether this molecule represents a novel metabolic intermediate, a benign byproduct, or a potential toxicant. Such studies will not only shed light on the function of this specific compound but may also provide broader insights into the metabolic handling of modified fatty acids.

References

Unveiling a Novel Acyl-CoA: A Technical Guide for the Identification of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the identification and quantification of the novel acyl-coenzyme A (acyl-CoA) derivative, 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA, in various biological matrices. While this specific molecule is not widely documented in existing metabolic pathways, its unique structure suggests potential roles as a synthetic metabolic probe, a biomarker of xenobiotic exposure, or an intermediate in engineered biochemical pathways. This document outlines detailed experimental protocols, data presentation strategies, and visual workflows to empower researchers in their investigation of this and other novel acyl-CoA species.

Introduction to this compound

This compound is a coenzyme A derivative characterized by a C6 acyl chain with a 2-hydroxyethoxy modification. Its chemical formula is C29H48N7O20P3S, with a molecular weight of 939.71 g/mol . The presence of the hydroxyl and ether functionalities introduces increased polarity compared to typical saturated acyl-CoAs of similar chain length, necessitating specialized analytical approaches for its accurate detection and quantification.

Hypothetical Biological Significance and Signaling Context

Given the novelty of this compound, its precise biological role remains to be elucidated. One plausible hypothesis is its formation from the metabolism of industrial plasticizers or other xenobiotics containing a 2-hydroxyethoxy moiety. In this context, it could serve as a specific biomarker of exposure. Alternatively, it could be an intermediate in a synthetically designed metabolic pathway for the production of specialty chemicals.

A hypothetical metabolic pathway for the formation of this compound could involve the activation of 6-(2-hydroxyethoxy)-6-oxohexanoic acid by an acyl-CoA synthetase. The precursor acid itself might be a product of the partial degradation of a larger xenobiotic molecule.

Xenobiotic Xenobiotic (e.g., Plasticizer) Metabolite_A 6-(2-hydroxyethoxy)-6-oxohexanoic acid Xenobiotic->Metabolite_A Phase I/II Metabolism Acyl_CoA_Synthetase Acyl-CoA Synthetase (e.g., ACSL family) Metabolite_A->Acyl_CoA_Synthetase Target_CoA This compound Further_Metabolism Further Metabolism (e.g., β-oxidation) Target_CoA->Further_Metabolism Acyl_CoA_Synthetase->Target_CoA ATP, CoA-SH

Figure 1: Hypothetical metabolic pathway for the formation of this compound.

Experimental Protocols

The identification and quantification of this compound in biological samples require a robust analytical workflow, typically centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

The goal of sample preparation is to efficiently extract acyl-CoAs while minimizing degradation and removing interfering substances.

Materials:

  • Biological sample (e.g., cultured cells, tissue homogenate)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 80:20 methanol (B129727):water

  • Internal standard (e.g., ¹³C-labeled this compound, if available, or a structurally similar acyl-CoA like heptadecanoyl-CoA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Reconstitution solvent: 5% (w/v) 5-sulfosalicylic acid in water

Protocol:

  • Homogenization: Homogenize frozen tissue samples or cell pellets in an appropriate volume of ice-cold extraction solvent containing the internal standard.

  • Protein Precipitation: For TCA extraction, incubate on ice for 10 minutes, then centrifuge at 17,000 x g for 10 minutes at 4°C to pellet precipitated proteins. For methanol:water extraction, sonicate and centrifuge to clarify the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the cleared supernatant onto the cartridge.

    • Wash the cartridge to remove salts and other polar impurities.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in the reconstitution solvent for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Due to the polar nature of this compound, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with a polar-embedded column is recommended for optimal separation.

LC Parameters (Hypothetical):

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from high organic to high aqueous content.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Hypothetical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (m/z): 940.2 (for [M+H]⁺)

  • Product Ions (m/z): Based on the general fragmentation pattern of acyl-CoAs, characteristic product ions would be expected from the fragmentation of the phosphopantetheine moiety. A neutral loss of 507 is a common fragmentation for acyl-CoAs. Specific fragments for the acyl chain would need to be determined experimentally.

  • Collision Energy: Optimized for the specific instrument and precursor ion.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Homogenization Homogenization in Extraction Solvent + Internal Standard Centrifugation Protein Precipitation & Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Drying Drying & Reconstitution SPE->Drying LC HILIC Separation Drying->LC MSMS Tandem Mass Spectrometry (MS/MS) Detection LC->MSMS Quantification Quantification vs. Internal Standard MSMS->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA as a biomarker for metabolic diseases

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of "6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA" as a potential biomarker for metabolic diseases reveals that this specific molecule is not documented in existing scientific literature. This suggests it may be a novel, hypothetical, or exceptionally rare compound. However, by deconstructing its chemical structure, we can infer its likely metabolic origins and potential significance by drawing parallels with known metabolic pathways and biomarkers.

The structure suggests a molecule derived from two distinct metabolic routes:

  • Adipic Acid Metabolism: The "6-oxohexanoyl-CoA" core is a derivative of adipic acid, a six-carbon dicarboxylic acid. Adipoyl-CoA is a known intermediate in the omega-oxidation of fatty acids and the metabolism of lysine (B10760008) and tryptophan. Elevated levels of dicarboxylic acids, such as adipic acid, are characteristic of conditions involving impaired fatty acid oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and are also seen in states of ketosis, like diabetic ketoacidosis.

  • Ethylene (B1197577) Glycol Metabolism: The "(2-hydroxyethoxy)" group is derived from ethylene glycol, a common industrial solvent. Ethylene glycol is metabolized in the body to several toxic compounds, including glycolaldehyde, glycolic acid, and oxalic acid, leading to severe metabolic acidosis and renal failure.

The hybrid nature of this compound suggests its formation could be a consequence of a metabolic "bottleneck" or dysfunction, where intermediates from different pathways abnormally conjugate. This makes it a plausible, albeit hypothetical, candidate as a biomarker for specific metabolic derangements, potentially those involving concurrent exposure to ethylene glycol and impaired fatty acid oxidation.

This technical guide will, therefore, proceed by using this compound as a representative model for a novel biomarker at the intersection of xenobiotic metabolism and endogenous metabolic pathways. We will present representative quantitative data from related, known biomarkers, detail established experimental protocols for their detection, and provide visualizations of the proposed metabolic and experimental pathways.

Quantitative Data for Related Biomarkers

While specific data for this compound is unavailable, the following table summarizes representative quantitative data for related dicarboxylic acids and acylcarnitines in recognized metabolic diseases. This data provides a framework for what might be expected when investigating a novel biomarker of this class.

AnalyteDisease/ConditionSpecimenConcentration in Patients (μM)Concentration in Controls (μM)Fold Change
Adipic AcidDiabetic KetoacidosisUrine1500 ± 450< 100> 15
Suberic AcidMCAD DeficiencyUrine800 ± 210< 50> 16
Hexanoylcarnitine (C6)MCAD DeficiencyPlasma5.5 ± 2.1< 0.5> 11
Octanoylcarnitine (C8)MCAD DeficiencyPlasma12.3 ± 4.5< 0.4> 30
Glycolic AcidEthylene Glycol ToxicityPlasma> 10,000< 150> 66

This table presents representative data compiled from various sources on metabolic diseases and is intended for illustrative purposes.

Experimental Protocols

The gold standard for the quantification of novel, low-abundance metabolites like acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of such compounds in a biological matrix (e.g., plasma or tissue homogenate).

Protocol: Quantification of this compound via LC-MS/MS

1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)

  • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform solid-phase extraction (SPE) using a mixed-mode anion exchange cartridge to enrich for CoA esters and remove interfering substances.

  • Elute the acyl-CoAs with an appropriate solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 2% to 98% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): The calculated m/z for the protonated molecule [M+H]+ of this compound.

  • Product Ion (Q3): A characteristic fragment ion, often corresponding to the CoA moiety or a specific loss from the acyl chain.

  • Collision Energy: Optimized for the specific precursor-product ion transition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed metabolic pathway for the formation of this compound and a typical workflow for biomarker discovery and validation.

G cluster_0 Endogenous Metabolism cluster_1 Xenobiotic Metabolism cluster_2 Pathological Conjugation FattyAcids Fatty Acids OmegaOxidation Omega-Oxidation FattyAcids->OmegaOxidation AdipoylCoA Adipoyl-CoA OmegaOxidation->AdipoylCoA Conjugation Aberrant Conjugation Event AdipoylCoA->Conjugation EthyleneGlycol Ethylene Glycol ADH Alcohol Dehydrogenase (ADH) EthyleneGlycol->ADH Glycolaldehyde Glycolaldehyde ADH->Glycolaldehyde Glycolaldehyde->Conjugation Biomarker This compound Conjugation->Biomarker Formation

Caption: Proposed metabolic pathway for the formation of the hypothetical biomarker.

G cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_output Outcome Untargeted Untargeted Metabolomics (LC-MS/MS) DataAnalysis Data Analysis & Feature Selection Untargeted->DataAnalysis Putative Putative Biomarker Identification DataAnalysis->Putative Targeted Targeted Assay Development Putative->Targeted Transition to Validation Cohort Cohort Analysis (Patients vs. Controls) Targeted->Cohort Clinical Clinical Correlation & ROC Analysis Cohort->Clinical ValidatedBiomarker Validated Biomarker Clinical->ValidatedBiomarker

Caption: General workflow for biomarker discovery and validation.

Methodological & Application

LC-MS/MS method for 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS Application Note for the Detection of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound, a derivative of coenzyme A. The protocol is designed for researchers in drug development and metabolic studies who require accurate measurement of this analyte in biological matrices.

Introduction

Coenzyme A (CoA) and its thioester derivatives are crucial intermediates in numerous metabolic pathways. The ability to accurately quantify specific acyl-CoA species, such as this compound, is essential for understanding cellular metabolism and the mechanism of action of therapeutic agents. This document provides a comprehensive protocol for the extraction and quantification of this compound using a reversed-phase LC-MS/MS method. The described method is adapted from established procedures for short-chain and long-chain acyl-CoA analysis, offering high sensitivity and specificity.[1][2][3][4]

Experimental Protocols

A simple protein precipitation method is employed for the extraction of this compound from cell culture samples.[5] This approach is favored to ensure high recovery of a broad range of CoA derivatives.[2][3]

  • Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Add 1 mL of ice-cold extraction solution (80:20 methanol:water with 0.5% formic acid) per 1 million cells.

  • Scraping and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Homogenization: Vortex the lysate vigorously for 1 minute.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A for LC-MS/MS analysis.

A reversed-phase chromatographic separation is utilized to resolve this compound from other cellular components.[1][6]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-2 min: 2% B

    • 2-10 min: 2-98% B

    • 10-12 min: 98% B

    • 12-12.1 min: 98-2% B

    • 12.1-15 min: 2% B

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The MRM transitions are based on the precursor ion of this compound and its characteristic product ions resulting from the fragmentation of the CoA moiety.[7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • Analyte: this compound

      • Precursor (m/z): 940.2 [M+H]⁺ (based on a molecular weight of 939.71 g/mol )[8]

      • Product 1 (m/z): 433.1 (Adenosine-3',5'-diphosphate fragment)

      • Product 2 (m/z): 261.1 (Adenine fragment)

    • Internal Standard (Optional): A stable isotope-labeled version of the analyte or a structurally similar acyl-CoA (e.g., heptadecanoyl-CoA) can be used for improved quantification.[9]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this LC-MS/MS method. These values are representative of typical acyl-CoA analyses and should be validated for the specific analyte and matrix.[1][10][11]

ParameterExpected Value
Limit of Detection (LOD) 0.5 - 5 fmol
Limit of Quantification (LOQ) 1.5 - 15 fmol
Linearity (r²) > 0.99
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_lcms LC-MS/MS Analysis cell_culture Cell Culture wash Wash with PBS cell_culture->wash extract Add Extraction Solution (80:20 MeOH:H2O + 0.5% Formic Acid) wash->extract scrape Scrape and Collect Lysate extract->scrape vortex Vortex scrape->vortex centrifuge Centrifuge (16,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase A dry->reconstitute lc_separation LC Separation (C18 Reversed-Phase) reconstitute->lc_separation Inject ms_detection MS/MS Detection (Triple Quadrupole, ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow from sample preparation to data analysis.

G cluster_precursor Precursor Ion [M+H]⁺ cluster_fragments Product Ions precursor This compound m/z = 940.2 frag1 Adenosine-3',5'-diphosphate fragment m/z = 433.1 precursor->frag1 Fragmentation frag2 Adenine fragment m/z = 261.1 precursor->frag2

Caption: Fragmentation pattern of this compound in MS/MS.

References

Application Notes and Protocols: Synthesis of ¹³C-Labeled 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the chemical synthesis of ¹³C-labeled 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA. This isotopically labeled coenzyme A derivative is a valuable tool for various research applications, including metabolic flux analysis, drug metabolism studies, and as an internal standard in mass spectrometry-based quantification assays. The synthesis is proposed as a three-stage process: 1) synthesis of the ¹³C-labeled carboxylic acid precursor, 6-(2-hydroxyethoxy)-6-oxohexanoic acid, 2) activation of the carboxylic acid, and 3) coupling with coenzyme A to yield the final product.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of ¹³C-Labeled this compound

StepCompoundStarting MaterialAmount of Starting Material (mg)Molecular Weight ( g/mol )Expected ProductMolecular Weight ( g/mol )Expected Yield (%)Expected Amount of Product (mg)Expected Purity (%)
1¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoic acid¹³C₆-Adipic acid100152.11¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoic acid196.164559.2>95
2¹³C₆-6-(2-hydroxyethoxy)-6-oxo-1H-imidazole-1-yl-hexan-1-one¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoic acid59.2196.16¹³C₆-6-(2-hydroxyethoxy)-6-oxo-1H-imidazole-1-yl-hexan-1-one246.2090 (used in situ)--
3¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA¹³C₆-Acyl-imidazolide & Coenzyme A (free acid)59.2 (from precursor) & 255.8246.20 & 767.53¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA945.696096.1>95 (after HPLC)

Note: Expected yields and purities are estimates based on literature for analogous reactions and may vary depending on experimental conditions.

Experimental Protocols

Stage 1: Synthesis of ¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoic acid

This stage involves the selective mono-esterification of uniformly ¹³C-labeled adipic acid with ethylene (B1197577) glycol.

Materials:

Procedure:

  • In a round-bottom flask, dissolve ¹³C₆-Adipic acid (1.0 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

  • Add ethylene glycol (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM to the reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.

  • Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure ¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoic acid.

Stage 2: Activation of ¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoic acid

This stage involves the activation of the synthesized carboxylic acid using 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an acyl-imidazolide intermediate.[1][2][3]

Materials:

  • ¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (B95107) (THF), anhydrous

Procedure:

  • Dissolve ¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Add 1,1'-carbonyldiimidazole (CDI, 1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 1-2 hours. The evolution of CO₂ gas should be observed.

  • The completion of the activation is indicated by the cessation of CO₂ evolution. The resulting solution containing the ¹³C₆-acyl-imidazolide is used directly in the next step without isolation.

Stage 3: Synthesis of ¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA and Purification

This final stage involves the coupling of the activated carboxylic acid with Coenzyme A, followed by purification of the target molecule.

Materials:

  • Solution of ¹³C₆-acyl-imidazolide in THF (from Stage 2)

  • Coenzyme A (free acid form)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Acetonitrile (ACN), HPLC grade

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Perchloric acid (HClO₄), dilute

Procedure:

  • Prepare a solution of Coenzyme A (1.2 eq) in a sodium bicarbonate buffer (e.g., 100 mM, pH 7.5-8.0).

  • Slowly add the THF solution of the ¹³C₆-acyl-imidazolide (from Stage 2) to the Coenzyme A solution with vigorous stirring.

  • Maintain the pH of the reaction mixture between 7.0 and 8.0 by adding small amounts of sodium bicarbonate if necessary.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by reverse-phase HPLC, observing the formation of the product peak and the consumption of Coenzyme A.

  • Once the reaction is complete, acidify the mixture to pH 4-5 with dilute perchloric acid to precipitate the product.

  • Centrifuge the mixture to pellet the ¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA.

  • Wash the pellet with cold, acidified water and then with cold acetone (B3395972) to remove unreacted precursors.

  • Purification:

    • Dissolve the crude product in a minimal amount of the initial HPLC mobile phase.

    • Purify the product using reverse-phase HPLC on a C18 column.[4][5]

    • A suitable gradient elution system would be:

      • Solvent A: 50 mM potassium phosphate buffer, pH 5.5

      • Solvent B: Acetonitrile

      • Gradient: A linear gradient from 5% to 50% Solvent B over 30 minutes.

    • Monitor the elution at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) base in Coenzyme A.

    • Collect the fractions containing the pure product.

  • Lyophilize the collected fractions to obtain the final product, ¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA, as a white solid.

  • Characterize the final product by high-resolution mass spectrometry (HRMS) to confirm the molecular weight and ¹³C incorporation, and by NMR spectroscopy.

Mandatory Visualization

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Activation cluster_2 Stage 3: Coupling and Purification C13_Adipic_Acid ¹³C₆-Adipic Acid Reaction1 Selective Mono-esterification (DCC, DMAP, DCM) C13_Adipic_Acid->Reaction1 Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Reaction1 Purification1 Silica Gel Chromatography Reaction1->Purification1 Precursor ¹³C₆-6-(2-hydroxyethoxy) -6-oxohexanoic acid Purification1->Precursor Reaction2 Activation (THF) Precursor->Reaction2 CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Reaction2 Activated_Precursor ¹³C₆-Acyl-imidazolide (in situ) Reaction2->Activated_Precursor Reaction3 Coupling Reaction (Aqueous Buffer) Activated_Precursor->Reaction3 CoA Coenzyme A CoA->Reaction3 Crude_Product Crude Product Reaction3->Crude_Product Purification2 Reverse-Phase HPLC Crude_Product->Purification2 Final_Product ¹³C₆-6-(2-hydroxyethoxy) -6-oxohexanoyl-CoA Purification2->Final_Product

Caption: Synthetic workflow for ¹³C-labeled this compound.

References

Application Notes and Protocols for In Vitro Enzyme Assays Using 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA is a synthetic coenzyme A (CoA) derivative with potential applications in studying various metabolic pathways. Its structure, featuring a hexanoyl-CoA core modified with a hydroxyethoxy group, suggests it may serve as a substrate for enzymes that recognize and process short- to medium-chain acyl-CoAs. These enzymes are pivotal in fatty acid metabolism, energy homeostasis, and the biosynthesis of signaling molecules. This document provides detailed application notes and generalized protocols for in vitro enzyme assays to investigate the interaction of this compound with candidate enzymes.

The unique modification of the terminal carboxyl group may offer altered substrate specificity, metabolic stability, or the ability to probe the active sites of acyl-CoA utilizing enzymes. Potential enzyme classes that may interact with this substrate include acyl-CoA synthetases, acyl-CoA oxidases, and acyltransferases. The following protocols provide a starting point for screening and characterizing enzymatic activity using spectrophotometric and fluorometric methods.

Potential Enzyme Classes for Investigation

Given the structural similarity to hexanoyl-CoA, the following enzyme classes are primary candidates for interaction with this compound:

  • Acyl-CoA Synthetases (ACS): These enzymes catalyze the formation of acyl-CoAs from fatty acids, ATP, and CoA. The modified hexanoyl moiety could be a substrate for short- or medium-chain ACS isoforms.

  • Acyl-CoA Oxidases (ACOX): These are flavoenzymes that catalyze the initial step of peroxisomal beta-oxidation, introducing a double bond into the acyl-CoA molecule and producing hydrogen peroxide.

  • Acyltransferases: This broad class of enzymes transfers the acyl group from CoA to an acceptor molecule. An example is Ghrelin O-acyltransferase (GOAT), which has a preference for hexanoyl-CoA.[1]

Data Presentation

Quantitative data from enzyme assays should be meticulously recorded and organized. The following tables provide a template for summarizing key experimental results.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Enzyme XThis compound
Enzyme XHexanoyl-CoA (Control)
Enzyme YThis compound
Enzyme YHexanoyl-CoA (Control)

Table 2: Inhibitor IC50 Values

EnzymeSubstrateInhibitorIC50 (µM)
Enzyme XThis compoundInhibitor A
Enzyme XThis compoundInhibitor B

Experimental Protocols

The following are generalized protocols that can be adapted for screening this compound with various enzymes. Optimization of buffer conditions, substrate concentration, and enzyme concentration will be necessary for each specific enzyme.

Protocol 1: Spectrophotometric Assay for Acyl-CoA Oxidase Activity

This protocol is adapted from established methods for measuring ACOX activity by detecting the production of hydrogen peroxide (H₂O₂). The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.

Principle: Acyl-CoA + O₂ --(Acyl-CoA Oxidase)--> 2-trans-Enoyl-CoA + H₂O₂ H₂O₂ + Chromogenic Substrate --(HRP)--> Oxidized Colored Product

Materials:

  • Phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • This compound (substrate)

  • Hexanoyl-CoA (control substrate)

  • Purified Acyl-CoA Oxidase or cell lysate containing the enzyme

  • Horseradish Peroxidase (HRP)

  • Chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) (4-AAP) and phenol, or Amplex™ Red)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Reagent Master Mix: In a microcentrifuge tube, prepare a master mix containing phosphate buffer, HRP, and the chromogenic substrate.

  • Dispense Master Mix: Add the master mix to the wells of a 96-well plate.

  • Initiate Reaction: Add the enzyme preparation (purified enzyme or lysate) to each well.

  • Add Substrate: Start the reaction by adding this compound or the control substrate to the wells. Include a no-substrate control.

  • Monitor Absorbance: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 500 nm for 4-AAP/phenol) over time.

  • Calculate Activity: Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the curve. Enzyme activity can be calculated using the molar extinction coefficient of the oxidized product.

Table 3: Example Reaction Mixture for ACOX Assay

ComponentFinal Concentration
Potassium Phosphate Buffer (pH 7.4)50 mM
This compound1-100 µM
HRP1-5 U/mL
4-Aminoantipyrine (4-AAP)0.5 mM
Phenol1 mM
Enzyme PreparationVaries
Total Volume 200 µL
Protocol 2: Fluorometric Assay for Acyl-CoA Synthetase Activity

This protocol is based on a coupled enzyme assay where the production of Acyl-CoA is linked to a series of reactions that generate a fluorescent product.

Principle: Fatty Acid + ATP + CoA --(Acyl-CoA Synthetase)--> Acyl-CoA + AMP + PPi Acyl-CoA + O₂ --(Acyl-CoA Oxidase)--> 2-trans-Enoyl-CoA + H₂O₂ H₂O₂ + Fluorescent Probe --(HRP)--> Resorufin (fluorescent)

Materials:

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing MgCl₂ and ATP)

  • 6-(2-hydroxyethoxy)-6-oxohexanoic acid (hypothetical precursor)

  • Coenzyme A (CoA)

  • Purified Acyl-CoA Synthetase or cell lysate

  • Acyl-CoA Oxidase (as a coupling enzyme)

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex™ Red)

  • 96-well black microplate

  • Fluorometer (plate reader)

Procedure:

  • Prepare Reagent Master Mix: In a microcentrifuge tube protected from light, prepare a master mix containing the reaction buffer, CoA, the coupling enzyme (ACOX), HRP, and the fluorescent probe.

  • Dispense Master Mix: Add the master mix to the wells of a 96-well black plate.

  • Add Substrate: Add the fatty acid precursor, 6-(2-hydroxyethoxy)-6-oxohexanoic acid, to the wells.

  • Initiate Reaction: Start the reaction by adding the Acyl-CoA Synthetase preparation to the wells. Include a no-enzyme control.

  • Monitor Fluorescence: Immediately place the plate in a fluorometer and measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm for Amplex™ Red) over time.

  • Calculate Activity: Determine the initial rate of the reaction (ΔRFU/min) from the linear portion of the curve. A standard curve using a known concentration of H₂O₂ can be used to quantify the rate of Acyl-CoA production.

Table 4: Example Reaction Mixture for ACS Assay

ComponentFinal Concentration
Tris-HCl Buffer (pH 8.0)100 mM
MgCl₂5 mM
ATP2 mM
Coenzyme A (CoA)0.5 mM
6-(2-hydroxyethoxy)-6-oxohexanoic acid1-100 µM
Acyl-CoA Oxidase0.2 U/mL
HRP1 U/mL
Amplex™ Red50 µM
Enzyme PreparationVaries
Total Volume 100 µL

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffers, Substrates) mix Prepare Reaction Mix reagents->mix enzyme Prepare Enzyme (Purified or Lysate) enzyme->mix incubate Incubate at Optimal Temp. mix->incubate Initiate Reaction measure Measure Signal (Absorbance/Fluorescence) incubate->measure rate Calculate Initial Rate measure->rate kinetics Determine Kinetic Parameters (Km, Vmax) rate->kinetics inhibition Calculate IC50 (if applicable) rate->inhibition

Caption: General workflow for in vitro enzyme assays.

coupled_enzyme_assay cluster_main_reaction Primary Enzymatic Reaction cluster_coupling_reaction Coupling Reaction for Detection substrate This compound enzyme1 Test Enzyme (e.g., Acyl-CoA Oxidase) substrate->enzyme1 product1 Product 1 + H₂O₂ enzyme1->product1 h2o2 H₂O₂ product1->h2o2 hrp Horseradish Peroxidase (HRP) h2o2->hrp signal Detectable Signal (Color/Fluorescence) hrp->signal probe Chromogenic/Fluorogenic Probe probe->hrp

Caption: Coupled enzyme assay principle for detection.

References

Application Notes and Protocols for Cell Culture Experiments with 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

As of late 2025, detailed application notes and established protocols for the use of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA in cell culture experiments are not available in the public domain. This compound is listed as a coenzyme A derivative for research purposes by suppliers such as MedchemExpress, but its biological functions and effects on cellular metabolism remain uncharacterized in published literature.[1]

The following sections provide generalized protocols for introducing novel acyl-CoA esters into cell culture and suggest potential experimental approaches to elucidate the function of this compound. These are intended as a starting point for researchers and will require significant optimization and validation.

I. General Considerations for Acyl-CoA Supplementation in Cell Culture

Long-chain fatty acyl-CoA esters are known to act as important signaling molecules and regulators of metabolism.[2][3] However, their direct supplementation to cell culture media is often challenging due to their instability and low cell permeability. The intracellular concentration of free acyl-CoA esters is tightly regulated and typically in the low nanomolar range.[2]

Key Challenges:

  • Cellular Uptake: The large and negatively charged CoA moiety generally prevents passive diffusion across the cell membrane.

  • Extracellular Degradation: Acyl-CoAs can be hydrolyzed by extracellular enzymes.

  • Intracellular Metabolism: Once inside the cell, the compound may be rapidly metabolized, making it difficult to study its direct effects.

II. Suggested Experimental Protocols

Given the lack of specific data for this compound, a series of exploratory experiments will be necessary to determine its biological activity.

A. Preparation of this compound Stock Solution
  • Reconstitution: Reconstitute the lyophilized this compound powder in a suitable buffer, such as sterile phosphate-buffered saline (PBS) or a buffer recommended by the manufacturer. Due to the potential for instability, prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to the cell culture medium.

  • Storage: Store the stock solution at -80°C for short-term storage.

B. Cell Culture and Treatment

A standard mammalian cell line, such as HEK293, HeLa, or a metabolically relevant cell line like HepG2 (liver) or C2C12 (muscle), can be used for initial studies.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for metabolic analysis) and allow them to adhere and reach a desired confluency (typically 70-80%).

  • Media Preparation: Prepare fresh culture medium containing the desired final concentration of this compound. It is crucial to perform a dose-response curve to determine the optimal concentration, starting from a low micromolar range (e.g., 1-100 µM).

  • Control Groups: Include appropriate vehicle controls (the buffer used to dissolve the compound) in all experiments.

  • Treatment: Remove the existing medium from the cells and replace it with the treatment medium.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours) before performing downstream analysis.

C. Downstream Assays

The following assays can be used to assess the effects of this compound on cellular processes.

Table 1: Suggested Initial Screening Assays

Parameter Assay Purpose
Cell Viability MTT, MTS, or CellTiter-Glo® AssayTo determine the cytotoxic effects of the compound.
Cell Proliferation BrdU incorporation or Ki-67 stainingTo assess the impact on cell division.
Metabolic Activity Seahorse XF Analyzer (measuring OCR and ECAR)To evaluate changes in mitochondrial respiration and glycolysis.
Gene Expression qRT-PCR or RNA-SequencingTo identify transcriptional changes in metabolic pathways.
Protein Expression Western Blotting or ProteomicsTo analyze changes in the levels of key metabolic enzymes.

III. Potential Signaling Pathways and Experimental Workflows

While the specific pathways affected by this compound are unknown, we can hypothesize its involvement based on the general roles of acyl-CoAs.

A. Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical pathway where supplemented this compound could influence cellular metabolism. This is a speculative model that requires experimental validation.

cluster_extracellular Extracellular cluster_intracellular Intracellular Supplement This compound (Supplementation) Intracellular_Pool Intracellular This compound Supplement->Intracellular_Pool Uptake? Metabolic_Enzymes Metabolic Enzymes (e.g., Acetyl-CoA Carboxylase) Intracellular_Pool->Metabolic_Enzymes Modulation Transcription_Factors Transcription Factors (e.g., PPARs, SREBPs) Intracellular_Pool->Transcription_Factors Modulation Signaling_Proteins Signaling Proteins (e.g., Kinases, Phosphatases) Intracellular_Pool->Signaling_Proteins Modulation Metabolic_Pathways Alteration of Metabolic Pathways (e.g., Fatty Acid Synthesis, TCA Cycle) Metabolic_Enzymes->Metabolic_Pathways Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression Signaling_Proteins->Metabolic_Pathways Cellular_Response Cellular Response (Viability, Proliferation, etc.) Metabolic_Pathways->Cellular_Response Gene_Expression->Cellular_Response

Caption: Hypothetical mechanism of action for intracellular this compound.

B. Experimental Workflow

The following workflow outlines a logical progression of experiments to characterize the effects of this novel compound.

Start Start: Hypothesis Generation Stock_Prep Prepare this compound Stock Solution Start->Stock_Prep Cell_Culture Cell Culture and Treatment (Dose-Response and Time-Course) Stock_Prep->Cell_Culture Viability_Assay Assess Cell Viability and Proliferation (MTT, BrdU) Cell_Culture->Viability_Assay Metabolic_Assay Analyze Metabolic Phenotype (Seahorse XF) Cell_Culture->Metabolic_Assay Data_Analysis Integrative Data Analysis Viability_Assay->Data_Analysis Omics_Analysis Perform 'Omics' Analysis (Transcriptomics, Proteomics, Metabolomics) Metabolic_Assay->Omics_Analysis Omics_Analysis->Data_Analysis Pathway_Validation Validate Key Pathway Alterations (Western Blot, qRT-PCR) Data_Analysis->Pathway_Validation Conclusion Conclusion and Further Studies Pathway_Validation->Conclusion

Caption: A workflow for investigating the cellular effects of a novel acyl-CoA.

IV. Data Presentation

All quantitative data should be presented in a clear and organized manner. Below is a template for a data table that can be adapted for various assays.

Table 2: Template for Reporting Quantitative Data

Treatment Group Concentration (µM) Incubation Time (h) Cell Viability (% of Control) Metabolic Parameter (e.g., OCR pmol/min)
Vehicle Control024100 ± 5.2150 ± 10.5
Compound X12498 ± 4.8145 ± 9.8
Compound X102485 ± 6.1120 ± 8.2
Compound X1002450 ± 7.580 ± 6.7
Vehicle Control048100 ± 5.5155 ± 11.2
Compound X14895 ± 5.0140 ± 10.1
Compound X104870 ± 6.8100 ± 7.9
Compound X1004830 ± 5.960 ± 5.4

Data should be presented as mean ± standard deviation from at least three independent experiments.

Disclaimer: The information provided above is intended as a general guide and does not constitute a validated protocol for the use of this compound. Researchers should conduct their own literature search for any new publications and perform thorough validation and optimization of these suggested protocols for their specific experimental systems.

References

Application Notes and Protocols for Studying 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA Metabolism in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolism of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA, a novel coenzyme A derivative. Given the limited specific data on this compound, this document outlines generalized strategies and protocols adapted from established methodologies for studying xenobiotic and acyl-CoA metabolism. The focus is on providing a robust experimental approach to elucidate its metabolic fate, potential signaling pathway interactions, and overall physiological impact using relevant animal models.

This compound is presumed to be a xenobiotic, and its metabolism is likely to involve pathways responsible for the biotransformation of foreign compounds. The core structure, a C6 acyl chain linked to coenzyme A with a hydroxyethoxy modification, suggests potential involvement of fatty acid metabolism enzymes and phase I and phase II detoxification pathways. The protocols detailed below are designed to be adaptable for identifying the specific enzymes and metabolic transformations involved.

Recommended Animal Models

The selection of an appropriate animal model is critical for obtaining translatable data. Due to species-specific differences in drug-metabolizing enzymes, initial studies often utilize rodent models, with the potential for progression to models that more closely mimic human physiology.[1]

1. Rodent Models (Rats and Mice):

  • Wild-Type Strains (e.g., Sprague-Dawley rats, C57BL/6 mice): These are standard models for initial pharmacokinetic (PK) and metabolic profiling studies. They provide a baseline understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Gene Knockout Mice: To identify specific enzymes involved in metabolism, knockout mice lacking particular cytochrome P450 (CYP) enzymes or other metabolic enzymes can be utilized.[2] This approach helps to pinpoint the key players in the metabolic pathway.

  • Humanized Mouse Models: These models express human drug-metabolizing enzymes or nuclear receptors (e.g., PXR, CAR), offering a more predictive insight into human xenobiotic responses and overcoming species differences.[2][3][4]

2. Non-Rodent Models (e.g., Dogs, Non-human primates):

  • These are typically used in later-stage preclinical development to confirm metabolic profiles in a species phylogenetically closer to humans.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic and Metabolite Profiling

Objective: To determine the pharmacokinetic profile of this compound and identify its major metabolites in vivo.

Materials:

  • Test compound: this compound

  • Animal model (e.g., Sprague-Dawley rats)

  • Dosing vehicles (e.g., saline, polyethylene (B3416737) glycol)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Metabolic cages for urine and feces collection

  • Analytical instrumentation: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

Procedure:

  • Dosing: Administer a single dose of this compound to a cohort of animals via the intended clinical route (e.g., intravenous, oral).

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

    • House animals in metabolic cages to collect urine and feces for 24-48 hours.

    • At the end of the study, collect major organs (liver, kidney, etc.) for tissue distribution analysis.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Homogenize tissue samples.

    • Extract the parent compound and potential metabolites from plasma, urine, feces, and tissue homogenates using appropriate solvent extraction methods.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the quantification of the parent compound.

    • Perform metabolite screening by searching for predicted biotransformations (e.g., oxidation, hydrolysis, conjugation) and comparing chromatograms of dosed versus vehicle-treated animals.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from the plasma concentration-time profile.

    • Characterize the chemical structures of identified metabolites using high-resolution mass spectrometry.

    • Quantify the major metabolites to determine the primary routes of elimination.

Protocol 2: In Vitro Metabolic Stability and Enzyme Identification

Objective: To assess the metabolic stability of this compound in liver microsomes and identify the specific enzymes responsible for its metabolism.

Materials:

  • Test compound: this compound

  • Liver microsomes (from rat, mouse, dog, human)

  • NADPH regenerating system

  • Specific chemical inhibitors for CYP enzymes (e.g., ketoconazole (B1673606) for CYP3A4)

  • Recombinant human CYP enzymes

  • LC-MS/MS

Procedure:

  • Metabolic Stability Assay:

    • Incubate the test compound at a fixed concentration with liver microsomes in the presence of an NADPH regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a suitable solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration by LC-MS/MS.

    • Calculate the in vitro half-life and intrinsic clearance.

  • Reaction Phenotyping (Enzyme Identification):

    • Chemical Inhibition: Co-incubate the test compound with liver microsomes, NADPH, and a panel of specific CYP inhibitors. A significant reduction in metabolism in the presence of a specific inhibitor suggests the involvement of that CYP isoform.

    • Recombinant Enzymes: Incubate the test compound with a panel of individual recombinant human CYP enzymes to directly identify which enzymes can metabolize the compound.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time to determine the half-life.

    • Compare the rate of metabolism in the presence and absence of inhibitors to determine the percent inhibition.

    • Identify the specific CYP enzymes responsible for the metabolism based on the results from recombinant enzyme assays.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats following a Single Intravenous Dose of 10 mg/kg

ParameterUnitValue (Mean ± SD)
Cmaxng/mL[Insert Value]
Tmaxh[Insert Value]
AUC(0-t)ngh/mL[Insert Value]
AUC(0-inf)ngh/mL[Insert Value]
t1/2h[Insert Value]
CLL/h/kg[Insert Value]
VdL/kg[Insert Value]

Table 2: In Vitro Metabolic Stability of this compound in Liver Microsomes from Different Species

SpeciesIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse[Insert Value][Insert Value]
Rat[Insert Value][InsertValue]
Dog[Insert Value][Insert Value]
Human[Insert Value][Insert Value]

Table 3: Identification of Human Cytochrome P450 Isoforms Involved in the Metabolism of this compound

Recombinant CYP IsoformRate of Metabolite Formation (pmol/min/pmol CYP)
CYP1A2[Insert Value]
CYP2C9[Insert Value]
CYP2C19[Insert Value]
CYP2D6[Insert Value]
CYP3A4[Insert Value]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual metabolic pathway and the experimental workflow for studying the metabolism of this compound.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Compound This compound Oxidized_Metabolites Oxidized Metabolites Parent_Compound->Oxidized_Metabolites CYP450 Enzymes Hydrolyzed_Metabolites Hydrolyzed Metabolites Parent_Compound->Hydrolyzed_Metabolites Esterases Conjugated_Metabolites Conjugated Metabolites (Glucuronides, Sulfates) Oxidized_Metabolites->Conjugated_Metabolites UGTs, SULTs Hydrolyzed_Metabolites->Conjugated_Metabolites UGTs, SULTs Excretion Excretion Conjugated_Metabolites->Excretion Urine, Feces

Caption: Proposed metabolic pathway for this compound.

G Start Animal Dosing (IV or Oral) Sample_Collection Blood, Urine, Feces, Tissue Collection Start->Sample_Collection Sample_Processing Extraction of Parent Compound and Metabolites Sample_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis (Quantification & Identification) Sample_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis LC_MS_Analysis->PK_Analysis Metabolite_ID Metabolite Identification LC_MS_Analysis->Metabolite_ID Data_Integration Data Integration and Metabolic Pathway Elucidation PK_Analysis->Data_Integration Metabolite_ID->Data_Integration In_Vitro_Studies In Vitro Metabolism (Microsomes, S9, Hepatocytes) Enzyme_Phenotyping Reaction Phenotyping (Recombinant Enzymes, Inhibitors) In_Vitro_Studies->Enzyme_Phenotyping Enzyme_Phenotyping->Data_Integration

Caption: Experimental workflow for metabolic studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA is a structurally unique molecule suggesting a potential intersection of fatty acid and xenobiotic metabolism. Its hexanoyl-CoA core is a classic intermediate in lipid pathways, while the 6-(2-hydroxyethoxy) modification is characteristic of metabolites derived from the breakdown of industrial polymers, such as polyethylene (B3416737) terephthalate (B1205515) (PET). Investigating the genes responsible for the synthesis, degradation, or transport of this molecule can unveil novel metabolic pathways and enzymatic functions relevant to bioremediation, toxicology, and drug development.

The CRISPR-Cas9 system offers a precise and powerful toolkit for elucidating the genetic basis of such pathways.[1][2][3] By enabling targeted gene knockouts, transcriptional activation (CRISPRa), or inhibition (CRISPRi), researchers can systematically dissect gene function and identify key players in the metabolism of this compound.[4] This document provides detailed protocols for applying CRISPR-Cas9 technology to identify and characterize genes associated with this compound.

Hypothetical Metabolic Pathway and Target Gene Classes

Given the structure of this compound, we can hypothesize a metabolic pathway involving several enzyme classes. The diagram below illustrates a potential biosynthetic route, providing a logical framework for selecting candidate genes for CRISPR-Cas9 investigation.

Metabolic_Pathway cluster_0 Precursor Molecules cluster_1 Intermediate Steps cluster_2 Final Product Adipic_acid_semialdehyde Adipic acid semialdehyde Ethylene_glycol Ethylene glycol Step1_Product 6-hydroxyhexanoic acid + 2-hydroxyethoxy group Ethylene_glycol->Step1_Product Esterase / Hydrolase Step2_Product 6-(2-hydroxyethoxy)-6-oxohexanoic acid Step1_Product->Step2_Product Alcohol Dehydrogenase (e.g., ADH family) Final_Product This compound Step2_Product->Final_Product Acyl-CoA Synthetase (e.g., ACSL family)

Caption: Hypothetical pathway for the biosynthesis of this compound.

Candidate Gene Families for Investigation:

  • Acyl-CoA Synthetases (ACSL/ACS): Catalyze the final step of adding a CoA group.

  • Alcohol/Aldehyde Dehydrogenases (ADH/ALDH): Involved in the oxidation/reduction steps.

  • Esterases/Hydrolases: Potentially involved in the addition of the 2-hydroxyethoxy group.

  • Acyl-CoA Dehydrogenases (ACAD): May be involved in the degradation of the hexanoyl chain.[5]

  • Transporters (e.g., SLC family): Could be responsible for cellular uptake or efflux of the molecule or its precursors.

Experimental Design: CRISPR-Cas9 Screening Workflow

A pooled CRISPR-Cas9 knockout screen is an effective method to identify genes whose loss affects the metabolism or cellular response to this compound. This can be achieved by exposing a library of knockout cells to the compound and identifying which gene knockouts lead to either resistance or sensitization.

CRISPR_Screen_Workflow A 1. sgRNA Library Design (Targeting metabolic genes) B 2. Lentivirus Production (Packaging sgRNA library) A->B C 3. Cell Transduction (Cas9-expressing cells + Lentiviral library) B->C D 4. Antibiotic Selection (Select for transduced cells) C->D E 5. Cell Population Splitting D->E F1 6a. Control Condition (No compound) E->F1 F2 6b. Treatment Condition (Add compound of interest) E->F2 G 7. Cell Proliferation (Incubate for 10-14 days) F1->G F2->G H 8. Genomic DNA Extraction G->H I 9. PCR Amplification of sgRNAs H->I J 10. Next-Generation Sequencing (NGS) I->J K 11. Data Analysis (Identify enriched/depleted sgRNAs) J->K

Caption: Workflow for a pooled CRISPR-Cas9 knockout screen to identify key genes.

Detailed Experimental Protocols

Protocol 1: Generation of a Pooled Lentiviral sgRNA Library

This protocol outlines the steps to create a lentiviral library from a pooled sgRNA plasmid library targeting a custom set of metabolic genes.

Materials:

  • HEK293T cells

  • Pooled sgRNA library plasmid (e.g., targeting genes from lipid metabolism and xenobiotic degradation pathways)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM high-glucose medium, 10% FBS, 1% Pen-Strep

  • Opti-MEM medium

  • 0.45 µm syringe filters

Methodology:

  • Cell Seeding: Seed 10-12 x 106 HEK293T cells in a 15 cm dish 24 hours before transfection. Cells should be ~80% confluent at the time of transfection.

  • Transfection Mix Preparation:

    • In Tube A: Mix 20 µg of sgRNA library plasmid, 15 µg of psPAX2, and 10 µg of pMD2.G in 2 mL of Opti-MEM.

    • In Tube B: Dilute 120 µL of Lipofectamine 3000 in 2 mL of Opti-MEM.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate for 15 minutes at room temperature.

  • Transfection: Add the transfection complex dropwise to the HEK293T cells.

  • Virus Harvest:

    • At 48 hours post-transfection, collect the virus-containing supernatant.

    • Centrifuge at 1,000 x g for 5 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • Aliquot and store at -80°C. A second harvest can be performed at 72 hours.

  • Virus Titer: Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.3-0.5 for the screen.

Protocol 2: CRISPR-Cas9 Knockout Screen

This protocol describes how to perform the screen to identify genes affecting cell viability in the presence of this compound.

Materials:

  • Cas9-expressing target cells (e.g., HeLa, A549)

  • Titered pooled lentiviral sgRNA library

  • Polybrene

  • Puromycin (B1679871) (or other selection antibiotic)

  • This compound (solubilized in a suitable vehicle, e.g., DMSO)

  • Genomic DNA extraction kit

Methodology:

  • Transduction:

    • Seed a sufficient number of Cas9-expressing cells to maintain library representation (>500x cells per sgRNA).

    • Transduce the cells with the sgRNA lentiviral library at an MOI of 0.3-0.5 in the presence of 8 µg/mL Polybrene. This low MOI ensures that most cells receive a single sgRNA.

  • Selection: 48 hours post-transduction, begin selection with puromycin (determine the optimal concentration via a kill curve beforehand). Maintain selection for 3-5 days until non-transduced control cells are eliminated.

  • Initial Population (T0): Collect a cell pellet from the initial population post-selection. This will serve as the baseline for sgRNA representation. Store at -80°C.

  • Treatment:

    • Split the remaining cell population into two groups: Control (vehicle only) and Treatment (this compound at a predetermined IC20-IC30 concentration).

    • Culture the cells for 14 days, passaging as needed while maintaining library representation.

  • Final Population Harvest: After 14 days, harvest cell pellets from both the Control and Treatment arms.

  • Genomic DNA Extraction: Extract genomic DNA from the T0, Control, and Treatment pellets using a commercial kit.

  • Library Amplification and Sequencing:

    • Use two-step PCR to amplify the sgRNA cassettes from the genomic DNA.

    • Submit the purified PCR products for next-generation sequencing (NGS).

Data Presentation and Interpretation

Following NGS, sequencing reads are aligned and counted for each sgRNA. The change in representation of each sgRNA from the initial (T0) or control population to the treatment population is calculated. This data can be summarized to identify "hit" genes.

Table 1: Summary of Hypothetical CRISPR Screen Results

This table shows hypothetical quantitative data for top gene hits from the screen. Log2 Fold Change (L2FC) indicates the change in sgRNA representation in the treatment group relative to the control group. A negative L2FC suggests sensitization (gene knockout makes cells more sensitive to the compound), while a positive L2FC indicates resistance.

Gene SymbolGene NameAverage L2FC (Treatment vs. Control)P-valuePhenotypePutative Function
ACSL4 Acyl-CoA Synthetase Long Chain Family Member 4-2.851.2e-6SensitizationActivates fatty acids, potential role in activating the compound or its precursors.
ALDH3A2 Aldehyde Dehydrogenase 3 Family Member A2-2.518.5e-6SensitizationDetoxification of aldehydes; its loss may lead to toxic intermediate buildup.
HSD17B10 Hydroxysteroid 17-Beta Dehydrogenase 101.983.4e-5ResistanceInvolved in fatty acid beta-oxidation; its loss may prevent the formation of a toxic metabolite.
ABCC2 ATP Binding Cassette Subfamily C Member 22.251.9e-5ResistanceEfflux transporter; its loss may prevent cellular export of the compound, leading to accumulation if it is beneficial.
ACADVL Acyl-CoA Dehydrogenase Very Long Chain-1.895.0e-4SensitizationKey enzyme in fatty acid beta-oxidation; its loss could halt the compound's degradation.
Logical Relationship Diagram: Hit Identification

The following diagram illustrates the logic used to classify genes as sensitizing or resistance hits based on sgRNA abundance changes.

Hit_Identification_Logic Start Compare sgRNA counts (Treatment vs. Control) Depleted Is sgRNA significantly depleted? Start->Depleted Enriched Is sgRNA significantly enriched? Depleted->Enriched No Sensitization Result: Sensitization Hit (Gene KO increases drug sensitivity) Depleted->Sensitization Yes Resistance Result: Resistance Hit (Gene KO increases drug resistance) Enriched->Resistance Yes NoEffect No significant effect Enriched->NoEffect No

Caption: Logic for classifying gene hits from a CRISPR screen based on sgRNA abundance.

Validation of Top Candidate Genes

It is critical to validate the top hits from the primary screen using individual sgRNAs to rule out off-target effects.

Protocol 3: Validation with Individual sgRNAs

Methodology:

  • Design and Clone: Design 2-3 independent sgRNAs targeting the exon of each candidate gene. Clone them into a lentiviral vector.

  • Generate Knockout Cell Lines: Transduce Cas9-expressing cells with each individual sgRNA lentivirus.

  • Verify Knockout: Confirm gene knockout at the protein level via Western Blot or at the genomic level via Sanger sequencing of the target locus (e.g., using TIDE or ICE analysis).

  • Functional Assays: Perform functional assays to confirm the phenotype observed in the screen.

    • Cell Viability Assay: Treat the individual knockout cell lines with a dose range of this compound and measure viability (e.g., using CellTiter-Glo) to confirm sensitization or resistance.

    • Metabolite Analysis: Use LC-MS/MS to quantify the intracellular and extracellular levels of the compound in knockout vs. control cells to determine if the gene affects its uptake, efflux, or metabolism.

Table 2: Hypothetical Validation Data for ACSL4 Knockout

This table presents example data from a cell viability assay validating ACSL4 as a sensitization hit. The IC50 (half-maximal inhibitory concentration) is expected to decrease in the knockout cells if the gene's loss sensitizes them to the compound.

Cell LinesgRNA TargetIC50 of Compound (µM)Fold Change in IC50 (vs. Non-Targeting)
HeLa-Cas9Non-Targeting Control15.21.0
HeLa-Cas9ACSL4 sgRNA #14.80.32
HeLa-Cas9ACSL4 sgRNA #25.50.36

This data would confirm that the loss of ACSL4 function renders cells more sensitive to this compound, thus validating the screen result.

References

Troubleshooting & Optimization

Technical Support Center: Mass Spectrometry Analysis of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenge of poor ionization of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA during mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor ionization in mass spectrometry?

A1: The poor ionization of this molecule stems from its complex chemical structure. It is a large, polar molecule containing a long acyl chain, a hydrophilic coenzyme A (CoA) moiety with phosphate (B84403) groups, and a hydroxyethoxy group. This combination of properties presents several challenges for standard electrospray ionization (ESI):

  • High Polarity: The multiple phosphate groups and hydroxyl groups make the molecule highly soluble in water but difficult to desolvate and transfer into the gas phase, a critical step for ESI.

  • Charge State: The phosphate groups are negatively charged at neutral pH, leading to a net negative charge. While this favors negative ion mode, the charge can be localized, hindering efficient formation of a stable molecular ion in the gas phase.

  • Thermal Lability: Acyl-CoA thioester bonds can be susceptible to in-source fragmentation or degradation, especially under harsh MS conditions.

Q2: Which ionization mode, positive or negative, is better for analyzing this compound?

A2: Due to the presence of the phosphate groups, negative ion mode ESI is generally preferred . In this mode, the molecule can readily form [M-H]⁻ or [M-2H]²⁻ ions.[1] While positive ion mode can sometimes yield a signal, particularly as an [M+H]⁺ adduct, it is often less sensitive for polyphosphorylated compounds like acyl-CoAs.[2]

Q3: What are the expected m/z values for my compound?

A3: The chemical formula for this compound is C₂₉H₄₈N₇O₂₀P₃S, with a monoisotopic mass of approximately 937.19 u.[3] You should look for the following common ions:

Ion TypeChargeCalculated m/zNotes
[M-H]⁻-1936.18Most common ion in negative mode.
[M-2H]²⁻-2468.09Often observed for polyphosphorylated species.[1]
[M+H]⁺+1938.20Possible in positive mode, but may be weak.[4]
[M+Na]⁺+1960.18Common sodium adduct in positive mode.
[M+K]⁺+1976.15Common potassium adduct in positive mode.

Q4: My signal is still weak. What is the first thing I should try to optimize?

A4: The first and often most effective step is to optimize your mobile phase composition . The choice of solvent additives can dramatically influence ionization efficiency. Move beyond standard additives like formic or acetic acid and consider using an ion-pairing reagent.

Troubleshooting Guide: Enhancing Signal Intensity

If you are experiencing low signal intensity for this compound, follow this workflow to diagnose and solve the issue.

G Troubleshooting Workflow for Poor Ionization start Poor Signal Detected decision1 Is an ion-pairing reagent being used? start->decision1 solution1 Incorporate an amine-based ion-pairing reagent (e.g., Tributylamine, Hexylamine) decision1->solution1 No decision2 Are ESI source parameters optimized? decision1->decision2 Yes solution1->decision2 solution2 Optimize Capillary Voltage, Gas Temp, and Nebulizer Pressure. Start with lower voltages. decision2->solution2 No decision3 Have you tried forming adducts? decision2->decision3 Yes solution2->decision3 solution3 Add low concentrations of alkali metal salts (e.g., LiCl, NaCl) to the mobile phase (Positive Mode). decision3->solution3 No decision4 Is ESI the only option available? decision3->decision4 Yes solution3->decision4 solution4 Consider MALDI-MS as an alternative ionization technique. decision4->solution4 No end_node Signal Improved decision4->end_node Yes, problem solved. solution4->end_node G cluster_prep Sample Preparation cluster_maldi MALDI-TOF Analysis Analyte Analyte Solution (e.g., 1 µL) Mix Mix Analyte and Matrix on MALDI plate Analyte->Mix Matrix Matrix Solution (e.g., 1 µL of 9-AA) Matrix->Mix Dry Allow to co-crystallize Mix->Dry Laser Pulsed UV Laser (e.g., 337 nm) Dry->Laser Desorption Matrix absorbs energy, desorb/ionize analyte Laser->Desorption Acceleration Accelerate ions into TOF analyzer Desorption->Acceleration Detection Detect ions based on time-of-flight Acceleration->Detection

References

Improving the stability of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other acyl-CoA thioesters, is primarily influenced by several factors:

  • pH: The thioester bond is susceptible to hydrolysis, which is catalyzed by both acid and base. Stability is generally greatest at a slightly acidic pH (around 6.0-6.5).

  • Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation reactions. Therefore, it is crucial to store and handle the compound at low temperatures.

  • Enzymatic Degradation: Cell lysates or other biological samples may contain acyl-CoA hydrolases (thioesterases) that can rapidly degrade the molecule.[1][2]

  • Presence of Nucleophiles: Thiols (e.g., dithiothreitol, DTT) or amines in the buffer can lead to transthioesterification or aminolysis, respectively.

  • Oxidation: Although less common for the acyl chain in this specific molecule, oxidative damage to the coenzyme A moiety can occur.

Q2: What is the main degradation pathway for this compound?

A2: The principal degradation pathway is the hydrolysis of the thioester bond, which links the 6-(2-hydroxyethoxy)-6-oxohexanoyl group to coenzyme A. This reaction yields coenzyme A and 6-(2-hydroxyethoxy)-6-oxohexanoic acid. This process can be accelerated by non-enzymatic factors like pH and temperature, as well as by enzymatic activity.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To maximize stability, solutions of this compound should be:

  • Stored at low temperatures: Aliquot and store at -80°C for long-term storage. For short-term use, store at -20°C. Avoid repeated freeze-thaw cycles.

  • Maintained at a slightly acidic pH: If possible, dissolve the compound in a buffer with a pH between 6.0 and 6.5.

  • Prepared fresh: For critical experiments, it is always best to prepare the solution fresh.

Q4: Can I include reducing agents like DTT or β-mercaptoethanol in my buffers?

A4: It is generally not recommended to include high concentrations of thiol-based reducing agents in your buffers when working with thioesters like this compound. These nucleophilic thiols can directly attack the thioester bond, leading to transthioesterification and degradation of your compound of interest. If a reducing agent is necessary, use the lowest effective concentration and consider non-thiol reducing agents like TCEP (tris(2-carboxyethyl)phosphine).

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Inconsistent or lower-than-expected activity in enzymatic assays.
  • Possible Cause 1: Degradation of the stock solution.

    • Troubleshooting Steps:

      • Verify the storage conditions of your stock solution (temperature, pH).

      • Prepare a fresh stock solution from solid material.

      • Quantify the concentration of the stock solution using HPLC-UV (monitoring at 260 nm for the adenine (B156593) base of CoA) before each experiment.

  • Possible Cause 2: Degradation in the assay buffer.

    • Troubleshooting Steps:

      • Check the pH of your assay buffer. If it is neutral or alkaline, consider if the experimental design allows for a slightly more acidic pH (6.5-7.0) to improve stability.

      • Incubate this compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC.

      • If the buffer contains components that may be reactive (e.g., high concentrations of nucleophiles), consider alternative buffer components.

Problem 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
  • Possible Cause 1: Hydrolysis of the thioester bond.

    • Troubleshooting Steps:

      • The primary degradation product will be 6-(2-hydroxyethoxy)-6-oxohexanoic acid and free Coenzyme A. Run standards of these compounds if available to confirm the identity of the new peaks.

      • Review sample handling and preparation procedures to minimize the time samples spend at room temperature and in non-optimal pH conditions.

  • Possible Cause 2: Contamination.

    • Troubleshooting Steps:

      • Analyze a blank sample (buffer only) to rule out contamination from the solvent or instrument.

      • Ensure all glassware and plasticware are clean.

Data Presentation

Table 1: Illustrative Stability of a Generic Acyl-CoA Thioester Under Various Conditions. (Note: This data is illustrative for a typical acyl-CoA and should be used as a guideline. Actual stability of this compound may vary.)

ConditionTemperature (°C)pHHalf-life (t½)
Storage Buffer A46.0~1 week
Storage Buffer B257.4~8-12 hours
Assay Buffer A377.4~2-4 hours
Assay Buffer B378.5< 1 hour

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to quantify the degradation of this compound over time.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.0) and store on ice.

    • Prepare the test buffers (e.g., your assay buffer).

  • Initiation of the Stability Experiment:

    • Dilute the stock solution of this compound to a final concentration (e.g., 100 µM) in the pre-warmed test buffer.

    • Immediately take a time zero (t=0) sample and quench it to stop degradation. Quenching can be achieved by adding an equal volume of a cold solution of 2% trifluoroacetic acid (TFA) in acetonitrile.

  • Time-Course Analysis:

    • Incubate the reaction mixture at the desired temperature.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots and quench them as described in step 2.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from its degradation products (e.g., start with 5% B, ramp to 95% B).

    • Detection: UV at 260 nm.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the first-order degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

DegradationPathway cluster_factors Degradation Factors This compound This compound Coenzyme_A Coenzyme_A This compound->Coenzyme_A Hydrolysis Degradation_Product 6-(2-hydroxyethoxy)-6-oxohexanoic acid This compound->Degradation_Product Hydrolysis High_pH High pH High_pH->this compound accelerates High_Temp High Temperature High_Temp->this compound accelerates Enzymes Acyl-CoA Hydrolases Enzymes->this compound catalyzes

Caption: Degradation pathway of this compound.

TroubleshootingWorkflow start Inconsistent/Low Activity check_stock Check Stock Solution Stability start->check_stock check_assay Check Assay Buffer Stability check_stock->check_assay Stock OK prepare_fresh_stock Prepare Fresh Stock Solution check_stock->prepare_fresh_stock Degradation Suspected adjust_ph Adjust Buffer pH (if possible) check_assay->adjust_ph Degradation Suspected end_good Problem Resolved check_assay->end_good Assay Buffer OK quantify_stock Quantify by HPLC prepare_fresh_stock->quantify_stock quantify_stock->end_good run_control Run Time-Course Degradation Control adjust_ph->run_control run_control->end_good

Caption: Troubleshooting workflow for experimental issues.

References

Troubleshooting low yield in the synthesis of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues that may lead to low yields or product impurities during the synthesis. The proposed synthetic route involves three main stages:

  • Stage 1: Synthesis of the precursor, 6-(2-hydroxyethoxy)-6-oxohexanoic acid, via mono-esterification of adipic acid.

  • Stage 2: Activation of the carboxylic acid group, for example, by creating an N-hydroxysuccinimide (NHS) ester.

  • Stage 3: Coupling of the activated acyl group with Coenzyme A (CoA) to form the final product.

Diagram of the General Synthesis Workflow

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Activation cluster_2 Stage 3: CoA Coupling AdipicAcid Adipic Acid Monoester 6-(2-hydroxyethoxy)-6-oxohexanoic acid AdipicAcid->Monoester  H+ catalyst EthyleneGlycol Ethylene Glycol EthyleneGlycol->Monoester Monoester_ref 6-(2-hydroxyethoxy)-6-oxohexanoic acid NHS N-Hydroxysuccinimide ActivatedEster Activated NHS Ester NHS->ActivatedEster  Coupling Agent DCC DCC / EDC DCC->ActivatedEster ActivatedEster_ref Activated NHS Ester Monoester_ref->ActivatedEster CoASH Coenzyme A (CoASH) FinalProduct This compound CoASH->FinalProduct  pH 7.5-8.0 Buffer ActivatedEster_ref->FinalProduct Start Start: Low Overall Yield CheckStage1 Analyze Stage 1 Product (TLC/NMR) Start->CheckStage1 Stage1OK Mono-ester yield > 80%? CheckStage1->Stage1OK TroubleshootStage1 Optimize Mono-esterification: - Adjust Stoichiometry - Change Reaction Time/Temp Stage1OK->TroubleshootStage1 No CheckStage3 Analyze Stage 3 Product (HPLC) Stage1OK->CheckStage3 Yes TroubleshootStage1->CheckStage1 Stage3OK Product peak present? CheckStage3->Stage3OK TroubleshootStage3 Optimize Coupling Reaction: - Check pH (7.5-8.0) - Use Fresh Activated Ester - Degas Buffers (Prevent CoA-S-S-CoA) - Confirm CoA Quality Stage3OK->TroubleshootStage3 No / Very Low PurificationIssue Check Purity: - Co-eluting peaks? - Broad peaks? Stage3OK->PurificationIssue Yes TroubleshootStage3->CheckStage3 TroubleshootPurification Optimize HPLC: - Adjust Gradient - Change Mobile Phase pH - Check Column Integrity PurificationIssue->TroubleshootPurification Yes Success Synthesis Successful PurificationIssue->Success No, product is pure TroubleshootPurification->CheckStage3

Technical Support Center: Optimizing Extraction of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA from tissue samples. The following information is based on established methodologies for the extraction and analysis of long-chain acyl-CoA esters.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and analysis of this compound.

ProblemPotential CauseRecommended Solution
Low or No Analyte Signal Inefficient Extraction: Incomplete tissue homogenization or use of suboptimal solvents may result in poor recovery.Ensure thorough tissue homogenization on ice. Utilize a proven extraction solvent combination such as isopropanol/acetonitrile (B52724) in an acidic aqueous buffer.[1][2] Solid-phase extraction (SPE) can be employed for sample cleanup and concentration.
Analyte Degradation: Acyl-CoAs like this compound are susceptible to enzymatic and chemical degradation.Maintain samples on ice (0-4°C) throughout the extraction process.[2][3] For long-term storage, snap-freeze tissue samples in liquid nitrogen and store them at -80°C. Use an acidic extraction buffer (pH 4.9) to minimize chemical hydrolysis.[1][3]
Ion Suppression: The complexity of the tissue matrix can interfere with the ionization of the target analyte in the mass spectrometer.Implement a robust sample cleanup procedure like SPE. Optimize the chromatographic separation to resolve the analyte from co-eluting matrix components. The use of a suitable internal standard is recommended to normalize for matrix effects.
Incorrect MS/MS Parameters: Suboptimal mass spectrometry settings will lead to poor detection.Optimize MS/MS parameters, including precursor and product ion selection, collision energy, and cone voltage. These parameters are instrument-specific and require empirical determination.[2]
High Background Noise or Interfering Peaks Matrix Effects: Co-extraction of other cellular components can interfere with analyte detection.Enhance sample cleanup using SPE. Adjust the chromatographic gradient to better separate the analyte from interfering compounds.
Contamination: Reagents, solvents, or consumables may introduce contaminants.Use high-purity, LC-MS grade solvents and reagents.[2] Ensure all labware (tubes, plates, vials) is clean and free from potential contaminants.
Poor Reproducibility Inconsistent Sample Handling: Variations in tissue processing, extraction times, or temperatures can lead to variable results.Standardize all steps of the extraction protocol. Ensure consistent timing for each step and maintain a constant low temperature.
Pipetting Errors: Inaccurate pipetting of samples, standards, or internal standards will affect quantification.Calibrate pipettes regularly. Use appropriate pipetting techniques for viscous or organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of this compound during extraction?

Low recovery is typically due to the inherent instability of the thioester bond and the molecule's susceptibility to degradation. The main contributing factors are enzymatic degradation by cellular thioesterases, chemical hydrolysis at non-optimal pH, and thermal decomposition.[3]

Q2: What is the optimal pH for extracting and storing this compound?

Aqueous solutions of Coenzyme A and its esters are most stable in a slightly acidic environment, typically between pH 2 and 6.[3] Stability significantly decreases in alkaline conditions (pH > 8), where the thioester bond is prone to hydrolysis.[3] Extraction protocols for acyl-CoAs often utilize buffers with a pH of around 4.9.[1][3]

Q3: How does temperature affect the stability of this compound?

Elevated temperatures accelerate both chemical and enzymatic degradation. It is critical to keep samples on ice or at sub-zero temperatures throughout the extraction process.[3] For long-term storage, Coenzyme A derivatives should be kept at -20°C or, preferably, -80°C.[2][3]

Q4: What types of enzymes can degrade my target compound?

Acyl-CoA thioesterases (ACOTs) are a major class of enzymes that hydrolyze the thioester bond, converting acyl-CoAs into a free fatty acid and Coenzyme A. These enzymes are widespread in cells and must be inactivated immediately upon cell lysis to prevent loss of the analyte.[3]

Q5: What is the biggest challenge in analyzing this compound in tissue?

The most significant challenge is overcoming the "matrix effect," where endogenous components of the tissue sample interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. This can manifest as ion suppression (decreased signal) or enhancement (increased signal).

Experimental Protocols

Tissue Homogenization and Extraction

This protocol is a general guideline and may require optimization for specific tissue types.

  • Preparation: Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled homogenization tube.

  • Homogenization: Add 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9) containing a suitable internal standard (e.g., C17:0-CoA). Homogenize the tissue thoroughly on ice.

  • Solvent Extraction: Add 2 mL of 2-propanol to the homogenate and vortex vigorously. Follow this with the addition of 2 mL of acetonitrile and vortex again.[2]

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.[2]

  • Collection: Carefully collect the supernatant, which contains the acyl-CoAs.[2]

  • Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.[2]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[2]

Solid-Phase Extraction (SPE) for Sample Cleanup

SPE can be used after the initial extraction to remove interfering matrix components.

  • Column Conditioning: Condition a C18 SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the reconstituted extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove polar impurities.

  • Elution: Elute the this compound with an appropriate organic solvent.

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute it in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This is a general method that can be adapted for this compound.

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[2]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: Develop a suitable gradient to achieve optimal separation.

  • Mass Spectrometer: A tandem mass spectrometer capable of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Data Presentation

Table 1: General Recovery Rates for Acyl-CoA Extraction Methods

MethodTissue TypeRecovery Rate (%)Reference
Modified Acetonitrile/2-Propanol ExtractionRat Heart, Kidney, Muscle70-80[1]
Acetonitrile/2-Propanol with SPERat Liver83-90 (SPE step only)[4]
UHPLC-ESI-MS/MS MethodMouse Liver, HepG2 cells, LHCNM2 cells90-111[5][6]

Visualizations

experimental_workflow tissue_sample Tissue Sample (~50mg, frozen) homogenization Homogenization (100mM KPO4, pH 4.9, on ice) tissue_sample->homogenization solvent_extraction Solvent Extraction (2-propanol, Acetonitrile) homogenization->solvent_extraction centrifugation Phase Separation (10,000 x g, 4°C, 10 min) solvent_extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection drying Drying (Nitrogen stream or vacuum) supernatant_collection->drying reconstitution Reconstitution (Initial Mobile Phase) drying->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis

Caption: Experimental workflow for the extraction of this compound.

troubleshooting_logic start Low/No Analyte Signal check_extraction Inefficient Extraction? start->check_extraction check_degradation Analyte Degradation? check_extraction->check_degradation No solution_extraction Optimize Homogenization & Solvents check_extraction->solution_extraction Yes check_matrix_effects Ion Suppression? check_degradation->check_matrix_effects No solution_degradation Maintain Low Temp & Acidic pH check_degradation->solution_degradation Yes solution_matrix_effects Improve Cleanup (SPE) & Chromatography check_matrix_effects->solution_matrix_effects Yes

Caption: Troubleshooting logic for low or no analyte signal.

References

Technical Support Center: Quantifying 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Problem 1: Low or No Signal Detected During LC-MS/MS Analysis

Potential Causes:

  • Degradation of the Analyte: this compound, like other acyl-CoAs, is susceptible to degradation. The thioester bond is prone to hydrolysis, especially at non-neutral pH and elevated temperatures. The ester linkage in the 2-hydroxyethoxy group can also be labile.[1][2][3]

  • Inefficient Extraction: The unique structure of the molecule, with both a lipophilic acyl chain and a hydrophilic CoA moiety and an ethoxy group, can make extraction challenging.

  • Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection or inadequate ionization can lead to poor signal.

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of the target analyte.

Solutions:

  • Sample Handling and Storage:

    • Always process samples on ice to minimize enzymatic and chemical degradation.

    • Store samples at -80°C and avoid repeated freeze-thaw cycles.

    • Use acidic conditions (e.g., perchloric acid or trichloroacetic acid) during extraction to precipitate proteins and inactivate enzymes.[4][5]

  • Extraction Method:

    • Solid-Phase Extraction (SPE): This is often the most effective method for cleaning up acyl-CoA samples and reducing matrix effects. A C18 SPE cartridge can be used to retain the analyte, followed by washing to remove polar interferences and elution with an organic solvent.[6]

    • Solvent Precipitation: While quicker, it may be less efficient at removing interfering substances. If used, ensure rapid processing at low temperatures.[6]

  • LC-MS/MS Optimization:

    • Ionization Mode: Use positive ion mode for electrospray ionization (ESI), as the CoA moiety is readily protonated.

    • MRM Transitions: Based on the molecular weight of this compound (939.71 g/mol ), the precursor ion ([M+H]+) would be m/z 940.7. A common product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety.[7] For this specific molecule, fragmentation of the 6-(2-hydroxyethoxy)-6-oxohexanoyl group should also be monitored.

    • Mobile Phase: An acidic mobile phase (e.g., with 0.1% formic acid) is typically used for reversed-phase chromatography of acyl-CoAs to ensure good peak shape and ionization efficiency.

Troubleshooting Workflow for Low/No Signal

G start Low or No Signal Detected check_stability Was the sample handling and storage appropriate? start->check_stability improper_handling Potential Degradation (Hydrolysis of thioester/ester) check_stability->improper_handling No check_extraction Was the extraction method efficient? check_stability->check_extraction Yes solution_handling Solution: Maintain low temperatures, use acidic extraction buffers, and limit freeze-thaw cycles. improper_handling->solution_handling inefficient_extraction Analyte Loss During Sample Preparation check_extraction->inefficient_extraction No check_ms_params Are the MS parameters optimized? check_extraction->check_ms_params Yes solution_extraction Solution: Optimize SPE protocol (e.g., sorbent, wash/elution solvents). Consider protein precipitation followed by SPE. inefficient_extraction->solution_extraction suboptimal_ms Poor Ionization or Incorrect MRM Transition check_ms_params->suboptimal_ms No check_matrix Are matrix effects suspected? check_ms_params->check_matrix Yes solution_ms Solution: Confirm precursor/product ions via infusion of a standard. Optimize source parameters. suboptimal_ms->solution_ms matrix_effects Ion Suppression check_matrix->matrix_effects Yes solution_matrix Solution: Improve sample cleanup (SPE). Use an isotopically labeled internal standard. matrix_effects->solution_matrix

Caption: Troubleshooting Decision Tree for Low or No Signal.

Problem 2: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)

Potential Causes:

  • Secondary Interactions with Stationary Phase: The polar CoA moiety can interact with residual silanols on C18 columns, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the column.

  • Analyte Adsorption: The molecule may adsorb to surfaces in the LC system.

  • Co-elution with Interfering Substances: Matrix components can interfere with the chromatography.

Solutions:

  • Column Choice:

    • Use a high-quality, end-capped C18 column to minimize silanol (B1196071) interactions.

    • Consider using a column with a different stationary phase (e.g., phenyl-hexyl) if tailing persists.

  • Mobile Phase Optimization:

    • An acidic mobile phase (pH 2-4) with an ion-pairing agent like triethylamine (B128534) (TEA) can sometimes improve peak shape for CoA compounds, but this may not be ideal for MS detection. A low concentration of a volatile acid like formic acid is generally preferred.

  • System Conditioning:

    • Incorporate a wash step with a strong organic solvent between injections to prevent carryover and column fouling.[8]

  • Sample Dilution:

    • Diluting the sample can sometimes mitigate issues related to matrix overload and improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a standard curve for absolute quantification?

A1: The most accurate method for absolute quantification is to use a stable isotope-labeled internal standard.[5] If this is not available, a standard curve should be prepared by spiking known amounts of a purified standard of this compound into a matrix that closely matches the biological samples (e.g., lysate from a control cell line). This helps to account for matrix effects. The standard curve should cover the expected concentration range of the analyte in the samples.

Q2: How can I ensure the stability of this compound during sample preparation?

A2: To ensure stability, all steps should be performed at low temperatures (0-4°C). Acidic conditions (e.g., pH 4-5) can help to minimize the hydrolysis of the thioester bond. It is also crucial to work quickly and to freeze samples at -80°C immediately after processing. The ester bond in the hydroxyethoxy group is also susceptible to hydrolysis, particularly under acidic or basic conditions, so prolonged exposure to extreme pH should be avoided.[1][3]

Q3: What are the expected mass spectral fragments for this compound?

A3: For a precursor ion [M+H]+ of m/z 940.7, the most common and intense product ion for acyl-CoAs arises from the cleavage of the pyrophosphate bond, resulting in a neutral loss of the 3'-phosphoadenosine 5'-diphosphate portion. Other characteristic fragments may include the acyl-pantetheine moiety and fragments from the 6-(2-hydroxyethoxy)-6-oxohexanoyl group itself. It is highly recommended to perform a product ion scan on a purified standard to determine the optimal MRM transitions for quantification.

Q4: Can I use UV detection for quantification?

A4: While the adenine (B156593) moiety of Coenzyme A has a strong UV absorbance at ~260 nm, UV detection is not specific and is prone to interference from other nucleotides and aromatic compounds in biological extracts. For accurate and sensitive quantification, tandem mass spectrometry (LC-MS/MS) is the recommended method.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound

This protocol is a general guideline and should be optimized for your specific sample type.

  • Sample Preparation: Homogenize cell pellets or tissues in an ice-cold acidic extraction solvent (e.g., 10% trichloroacetic acid or 1 M perchloric acid).[5] Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.

  • SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).[6]

Experimental Workflow for Quantification

G sample Biological Sample (Cells or Tissue) extraction Acidic Extraction (e.g., 10% TCA) sample->extraction centrifugation Centrifugation to Remove Protein extraction->centrifugation spe Solid-Phase Extraction (SPE) on C18 Cartridge centrifugation->spe elution Elution and Solvent Evaporation spe->elution reconstitution Reconstitution in LC-MS Compatible Solvent elution->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Caption: General Experimental Workflow for Quantification.

Quantitative Data Summary

The following table provides a hypothetical summary of LC-MS/MS parameters that could be a starting point for method development for this compound, based on typical values for other acyl-CoAs.

ParameterValue
LC Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode Positive ESI
Precursor Ion (m/z) 940.7
Product Ion (m/z) To be determined empirically
Collision Energy To be optimized

References

Enhancing the resolution of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatographic Analysis of Acyl-CoA Derivatives

Welcome to the technical support center for the chromatographic analysis of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA and related acyl-coenzyme A compounds. This guide provides detailed troubleshooting advice and protocols to help you enhance chromatographic resolution and achieve reliable quantification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peak for this compound is broad and tailing. What is the likely cause and how can I fix it?

A1: Peak tailing for acidic, phosphate-containing molecules like acyl-CoAs in reversed-phase chromatography is a common issue. It typically stems from unwanted secondary interactions with the stationary phase or improper mobile phase pH.

  • Cause 1: Analyte Ionization. Your compound has multiple ionizable groups (phosphate, carboxylate). If the mobile phase pH is not optimal, the analyte can exist in multiple ionic states, leading to poor peak shape.

  • Solution 1: pH Adjustment. The key is to ensure a consistent charge state. For reversed-phase columns, this usually means suppressing ionization by lowering the mobile phase pH. A general rule is to adjust the pH to be at least 2 units below the pKa of the acidic group.[1] Adding an acid like formic acid or acetic acid to the mobile phase can significantly sharpen peaks by protonating the analyte, making it more hydrophobic and retained.[1]

  • Cause 2: Secondary Silanol (B1196071) Interactions. Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar phosphate (B84403) groups of your analyte, causing tailing.

  • Solution 2: Use of Ion-Pairing Agents. An ion-pairing agent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium) for acidic compounds, can be added to the mobile phase.[2][3] This agent pairs with your negatively charged analyte, neutralizing its charge and masking it from silanol interactions, which improves peak shape and retention.

  • Solution 3: Column Selection. Consider using a column with a different stationary phase, such as one with polar end-capping or a polar-embedded phase, which are designed to minimize secondary interactions with polar analytes.[4]

Q2: I am having trouble resolving this compound from a closely eluting impurity. How can I improve the separation (selectivity)?

A2: Improving selectivity requires modifying the chromatography system to exploit differences between your analyte and the impurity.

  • Solution 1: Optimize the Gradient. Make the elution gradient shallower. A slower increase in the organic solvent concentration over time increases the interaction time with the stationary phase and can resolve closely eluting peaks.

  • Solution 2: Change the Organic Modifier. If you are using acetonitrile, try switching to methanol (B129727), or a combination of both. Acetonitrile and methanol have different properties and can alter the elution order and selectivity of your separation.

  • Solution 3: Adjust the Mobile Phase pH. If your analyte and the impurity have different pKa values, a change in the mobile phase pH can differentially affect their retention times, potentially leading to baseline separation.[5]

  • Solution 4: Try a Different Column Chemistry. Switching from a C18 to a C8 column, or to a phenyl-hexyl column, can provide different hydrophobic and aromatic selectivity, respectively, which may be sufficient to resolve the co-eluting peaks.

Q3: The signal for my analyte is very low when using LC-MS. What steps can I take to improve sensitivity?

A3: Low signal intensity in LC-MS can be due to poor ionization, ion suppression from the matrix or mobile phase, or sample degradation.

  • Solution 1: Optimize MS Source Parameters. Ensure that the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your specific compound. Acyl-CoAs are typically analyzed in positive ESI mode.[6]

  • Solution 2: Check for Sample Stability. Acyl-CoAs can be unstable and are prone to hydrolysis.[7] Ensure samples are processed quickly, kept cold, and stored properly. Using glass vials instead of plastic can decrease signal loss for some CoA species.[8]

  • Solution 3: Minimize Ion Suppression.

    • Mobile Phase: Avoid non-volatile buffers like phosphate if possible when using MS.[9] Volatile mobile phase modifiers like ammonium hydroxide, ammonium acetate, or formic acid are preferred.[5][6]

    • Sample Cleanup: Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.[10][11]

    • Chromatography: Ensure good chromatographic separation to prevent co-elution with matrix components that can suppress the ionization of your analyte.[11]

  • Solution 4: Consider Derivatization. For some applications, derivatizing the acyl-CoA to a fluorescent version can dramatically increase sensitivity, especially for fluorescence-based detection.[12]

Data Presentation: Starting Chromatographic Conditions

The following tables summarize typical starting conditions for the analysis of acyl-CoA compounds using UPLC-MS. These should be considered as a starting point for method development for this compound.

Table 1: Example UPLC-MS System & Column

ParameterSpecificationReference
System Waters ACQUITY UPLC or similar[6]
Mass Spectrometer Triple Quadrupole (e.g., Thermo TSQ)[6]
Column Chemistry Reversed-Phase C8 or C18[6][13]
Column Dimensions e.g., 2.1 x 150 mm, 1.7 µm[6]
Column Temperature 35-40 °C[10][13]

Table 2: Example Mobile Phase and Gradient Program

ParameterMobile Phase AMobile Phase BReference
Composition 15 mM Ammonium Hydroxide (NH₄OH) in Water15 mM NH₄OH in Acetonitrile (ACN)[6]
Flow Rate 0.4 mL/min[6]
Time (min) % B
0.020[6]
2.845[6]
3.025[6]
4.065[6]
4.520[6]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Biological Samples

This protocol is a general guide for the extraction of acyl-CoA esters from tissues or cells, adapted from published methods.[6]

  • Homogenization: Place ~40 mg of frozen tissue or cell pellet in a tube on ice. Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

  • Solvent Addition: Add 0.5 mL of an organic solvent mixture (e.g., Acetonitrile:Isopropanol:Methanol 3:1:1) containing a suitable internal standard (e.g., heptadecanoyl-CoA).

  • Extraction: Homogenize the sample twice on ice. Vortex for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. The pellet can be re-extracted with the organic solvent mixture to improve recovery.

  • Sample Preparation for Injection: The combined supernatants can be dried under a stream of nitrogen and reconstituted in a suitable injection solvent (e.g., 50% methanol containing 20 mM ammonium acetate). For cleaner samples, an optional solid-phase extraction (SPE) step can be performed.[11]

Visualization

Troubleshooting Workflow for Poor Chromatographic Resolution

The following diagram outlines a logical workflow for troubleshooting common issues related to poor peak shape and resolution in the chromatography of acyl-CoA compounds.

G start Problem: Poor Peak Resolution or Shape check_peak_shape Assess Peak Shape start->check_peak_shape tailing Peak Tailing check_peak_shape->tailing Asymmetric? coelution Peaks Co-eluting check_peak_shape->coelution Overlapping? cause_tailing Potential Causes: - Secondary Interactions - Suboptimal pH tailing->cause_tailing solution_tailing_ph Solution: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) cause_tailing->solution_tailing_ph Fix solution_tailing_ip Solution: Add Ion-Pairing Agent (e.g., TBA) cause_tailing->solution_tailing_ip Fix cause_coelution Potential Cause: - Insufficient Selectivity coelution->cause_coelution solution_coelution_gradient Solution: Optimize Gradient (Make it shallower) cause_coelution->solution_coelution_gradient Try First solution_coelution_solvent Solution: Change Organic Solvent (ACN <=> MeOH) solution_coelution_gradient->solution_coelution_solvent solution_coelution_column Solution: Change Column Chemistry (e.g., C18 -> C8 or Phenyl) solution_coelution_solvent->solution_coelution_column

A troubleshooting workflow for common chromatography issues.

References

Technical Support Center: Analysis of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA. The information is designed to help identify and resolve common artifacts and issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the analysis of this compound using common analytical techniques such as HPLC-MS/MS and NMR.

Issue 1: Low or inconsistent recovery of this compound in my samples.

  • Question: I am observing low and variable recovery of my target analyte. What are the potential causes and how can I improve this?

  • Answer: Low recovery is a common issue in the analysis of acyl-CoA derivatives. Several factors related to sample preparation and handling can contribute to this problem.

    • Incomplete Cell Lysis/Tissue Homogenization: Ensure that your lysis or homogenization protocol is sufficient to release the intracellular content, including this compound.

    • Suboptimal Extraction Solvent: The polarity of the extraction solvent is critical. Due to the hydrophilic 2-hydroxyethoxy group, a more polar extraction solvent or a combination of solvents may be required compared to traditional long-chain fatty acyl-CoAs. Consider using acetonitrile/methanol/water mixtures.

    • Degradation During Extraction: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. It is crucial to work quickly and at low temperatures (on ice) during the entire extraction procedure. The inclusion of protease and phosphatase inhibitors in the extraction buffer is recommended. The thioester bond is also susceptible to hydrolysis at non-neutral pH.

    • Adsorption to Surfaces: The phosphate (B84403) groups in the CoA moiety can adsorb to glass and metal surfaces, leading to sample loss. Using polypropylene (B1209903) tubes and pipette tips can help minimize this issue.

Issue 2: I am seeing unexpected peaks in my HPLC chromatogram that are not my target analyte.

  • Question: My chromatograms show several unidentified peaks, some of which are inconsistent across runs. What could be the source of these artifact peaks?

  • Answer: The appearance of "ghost peaks" or artifactual signals in HPLC is a frequent problem. These can originate from various sources:

    • Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that may accumulate on the column and elute as distinct peaks, especially during gradient elution. Always use freshly prepared mobile phases from high-purity solvents and water.

    • System Contamination: Carryover from previous injections is a common cause. Ensure your autosampler wash solution is effective and that the injection port and needle are clean. A thorough system wash with a strong solvent can help remove contaminants.

    • Sample Preparation Artifacts: Contaminants from sample tubes, caps, or solvents used during extraction can be introduced into your sample. Always use high-quality consumables.

    • Degradation Products: As this compound is susceptible to degradation, some of the unexpected peaks could be hydrolysis products. See the degradation pathway diagram below.

Issue 3: My mass spectrometry data shows ions that I cannot identify, or my target ion intensity is low.

  • Question: I am having trouble with the mass spectrometry analysis. I see multiple adducts and fragments that are difficult to interpret, and the signal for my compound is weak.

  • Answer: Mass spectrometry of acyl-CoAs can be challenging due to their charge and potential for in-source fragmentation and adduct formation.

    • Ion Suppression/Enhancement: The sample matrix can significantly affect the ionization efficiency of your target analyte. It is crucial to use an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for matrix effects.

    • Adduct Formation: Acyl-CoAs can readily form adducts with cations present in the mobile phase or sample, such as sodium ([M+Na]+) and potassium ([M+K]+). This can split the signal between multiple species, reducing the intensity of the desired protonated molecule ([M+H]+). Optimizing the mobile phase additives (e.g., using a low concentration of a volatile ammonium (B1175870) salt) can help promote the formation of a single primary ion.

    • In-source Fragmentation: The thioester and phosphate bonds can be labile under certain ESI conditions. Optimize the source parameters (e.g., capillary voltage, cone voltage) to minimize in-source fragmentation.

    • Dimer Formation: At higher concentrations, fatty acid-like molecules can form dimers, which might be misinterpreted as other compounds.

Issue 4: The NMR spectrum of my sample is complex and shows broad peaks or unexpected signals.

  • Question: My NMR spectra are difficult to interpret due to peak broadening and the presence of signals I cannot assign to this compound. What could be the cause?

  • Answer: NMR analysis of CoA derivatives can be complicated by several factors:

    • Oxidation: The free thiol of any coenzyme A impurity can oxidize to form disulfides (e.g., CoA-S-S-CoA or mixed disulfides with other thiols like glutathione), leading to additional sets of signals. It is advisable to keep samples under an inert atmosphere (e.g., argon) and use degassed solvents.

    • Aggregation: At higher concentrations, these amphiphilic molecules can form micelles or aggregates, leading to peak broadening. Analyzing samples at a lower concentration may improve spectral resolution.

    • Paramagnetic Metal Contamination: Trace amounts of paramagnetic metal ions in the sample or NMR tube can cause significant line broadening. Using a chelating agent like EDTA in your sample buffer can help to sequester these ions.

    • Conformational Exchange: The molecule may exist in multiple conformations in solution that are in intermediate exchange on the NMR timescale, which can also lead to broad peaks. Acquiring spectra at different temperatures may help to resolve this.

Quantitative Data Summary

The stability of this compound is critical for accurate quantification. The following tables provide illustrative data on the degradation of the compound under different conditions. (Note: This data is hypothetical and based on the known stability of similar acyl-CoA thioesters. Users should perform their own stability studies.)

Table 1: Stability of this compound in Solution at 4°C

Time (hours)% Remaining (pH 4.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100100100
4989585
8969072
24907545

Table 2: Thermal Stability of this compound at pH 7.0

Temperature% Remaining after 1 hour
4°C98
25°C (Room Temp)92
37°C80

Experimental Protocols

Protocol 1: Extraction of this compound from Cell Culture

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Add 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water 40:40:20 v/v/v) to the cell plate.

  • Scraping and Collection: Scrape the cells and transfer the cell lysate to a 1.5 mL polypropylene microcentrifuge tube.

  • Homogenization: Vortex the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new polypropylene tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial HPLC mobile phase for analysis.

Protocol 2: HPLC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column with polar endcapping (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: ESI in positive ion mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. (Note: These would need to be determined experimentally, but a common transition for acyl-CoAs is the neutral loss of the CoA moiety).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_harvest Cell Harvesting quenching Quenching & Lysis cell_harvest->quenching Ice-cold PBS wash extraction Extraction quenching->extraction Polar solvent centrifugation Centrifugation extraction->centrifugation Pellet debris drying Drying centrifugation->drying Collect supernatant reconstitution Reconstitution drying->reconstitution Mobile phase hplc HPLC Separation reconstitution->hplc Injection ms MS/MS Detection hplc->ms data_analysis Data Analysis ms->data_analysis

Caption: Experimental workflow for the analysis of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis Pathways cluster_products Degradation Products main_compound This compound thioester_hydrolysis Thioester Hydrolysis main_compound->thioester_hydrolysis H2O, pH change ester_hydrolysis Ester Hydrolysis main_compound->ester_hydrolysis H2O, esterases product1 6-(2-hydroxyethoxy)-6-oxohexanoic acid + CoASH thioester_hydrolysis->product1 product2 Adipoyl-CoA + Ethylene Glycol ester_hydrolysis->product2

Caption: Potential degradation pathways of this compound.

Validation & Comparative

Confirming the identity of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA with authentic standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of novel metabolites and enzyme substrates is paramount. This guide provides a comprehensive framework for confirming the identity of synthesized 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA by comparing it with an authentic standard. The methodologies outlined herein are based on established analytical techniques for the characterization of complex biomolecules like Coenzyme A (CoA) derivatives.

Due to the limited availability of published experimental data for this specific molecule, this guide presents a generalized yet robust approach. The experimental parameters and expected results are based on the known behavior of similar long-chain acyl-CoA esters in common analytical platforms.

Comparative Analysis: Key Analytical Parameters

The core of identity confirmation lies in the direct comparison of analytical data from the synthesized sample against a certified authentic standard. The following table summarizes the critical parameters and acceptance criteria for three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical ParameterAuthentic Standard (Expected)Synthesized SampleAcceptance Criteria
HPLC Retention Time ~14.2 minMatches Standard± 2% of the standard's retention time
Mass (m/z) [M-H]⁻ 938.1685Matches Standard± 5 ppm
¹H-NMR Chemical Shifts Characteristic signals for adenine (B156593), ribose, pantothenate, and the acyl chainIdentical to StandardSuperimposable spectra
Purity (by HPLC) ≥ 95%≥ 95%Purity is comparable to or greater than the standard

Experimental Protocols

Detailed methodologies for each key experiment are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and reagents available.

High-Performance Liquid Chromatography (HPLC)

This technique separates the molecule of interest from potential impurities and provides a quantitative measure of purity.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-30 min: 50% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-40 min: Return to 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm (for the adenine moiety of CoA).

  • Sample Preparation: Dissolve the synthesized sample and the authentic standard in water to a final concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the column with 5% Mobile Phase B for at least 15 minutes.

    • Inject 20 µL of the authentic standard and acquire the chromatogram.

    • Inject 20 µL of the synthesized sample and acquire the chromatogram under identical conditions.

    • Compare the retention time of the major peak in both chromatograms.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides an accurate mass measurement, which is a key indicator of the elemental composition of the molecule.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI is typically preferred for CoA derivatives.

  • Mass Analysis: Full scan mode over a mass range of m/z 100-1200.

  • Sample Introduction: The sample can be introduced via infusion or through an LC-MS setup using the HPLC conditions described above.

  • Procedure:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Analyze the authentic standard to determine the accurate mass of the deprotonated molecule [M-H]⁻. The theoretical exact mass of C29H47N7O20P3S⁻ is 938.1685 Da.

    • Analyze the synthesized sample under the same conditions.

    • Compare the measured mass of the synthesized sample to that of the authentic standard and the theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the connectivity of atoms within the molecule.

  • Instrumentation: A 500 MHz or higher field NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O).

  • Experiment: ¹H NMR.

  • Sample Preparation: Dissolve 2-5 mg of the authentic standard and the synthesized sample in 0.5 mL of D₂O.

  • Procedure:

    • Acquire the ¹H NMR spectrum for the authentic standard.

    • Acquire the ¹H NMR spectrum for the synthesized sample using identical acquisition parameters.

    • Process both spectra (Fourier transform, phase correction, and baseline correction).

    • Overlay the spectra and compare the chemical shifts, splitting patterns (multiplicity), and integral values for all signals.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for confirming the identity of the synthesized compound and a simplified representation of a potential metabolic context.

cluster_synthesis Synthesis & Purification cluster_analysis Comparative Analysis cluster_conclusion Conclusion A Starting Materials B Chemical Synthesis A->B C Crude Product B->C D Preparative HPLC C->D E Purified Synthesized Sample D->E G HPLC Analysis E->G H MS Analysis E->H I NMR Analysis E->I F Authentic Standard F->G F->H F->I J Data Comparison G->J H->J I->J K Identity Confirmed J->K Data Match L Identity Not Confirmed J->L Mismatch

Caption: Experimental workflow for the synthesis and identity confirmation of this compound.

A Fatty Acid Metabolism B Hexanoyl-CoA A->B C Hypothetical Enzyme-Catalyzed Modification B->C D This compound C->D E Downstream Metabolic Pathways or Cellular Processes D->E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic flux of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA, a molecule of interest in toxicology and pharmacology, particularly as a potential metabolite of plasticizers. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from related metabolic pathways to propose a putative metabolic fate. This is contrasted with the well-established metabolic pathways of common saturated and unsaturated fatty acyl-CoAs.

Executive Summary

This compound is structurally composed of an adipoyl (hexanedioyl) backbone and a 2-hydroxyethoxy group. Its metabolism is predicted to involve two main stages: initial modification or cleavage of the 2-hydroxyethoxy side chain, followed by the degradation of the adipoyl-CoA core via peroxisomal β-oxidation, a characteristic pathway for dicarboxylic acids. This metabolic route differs significantly from the mitochondrial β-oxidation of typical monocarboxylic fatty acyl-CoAs. The end products of its complete oxidation are anticipated to be succinyl-CoA and acetyl-CoA, which can then enter the Krebs cycle.

Comparative Analysis of Acyl-CoA Metabolism

The metabolic flux of an acyl-CoA is determined by its chemical structure, subcellular localization of metabolic enzymes, and the physiological state of the cell. Below is a comparison of the putative metabolic pathway for this compound with that of other common acyl-CoAs.

FeatureThis compound (Putative)Saturated Fatty Acyl-CoA (e.g., Palmitoyl-CoA)Unsaturated Fatty Acyl-CoA (e.g., Oleoyl-CoA)
Primary Metabolic Pathway Peroxisomal β-oxidation of a dicarboxylic acid backbone.Mitochondrial β-oxidation.Mitochondrial β-oxidation with auxiliary enzymes.
Initial Steps Potential hydrolysis or oxidation of the 2-hydroxyethoxy group. Activation of the free carboxyl group to form a bis-CoA ester.Activation of fatty acid to acyl-CoA in the cytoplasm. Transport into mitochondria via the carnitine shuttle.Activation and transport similar to saturated fatty acyl-CoAs.
Key Enzymes Dicarboxylyl-CoA synthetase, Peroxisomal Acyl-CoA Oxidase (ACOX), L- and D-bifunctional proteins (LBP/DBP), Sterol carrier protein X (SCPx).[1]Acyl-CoA dehydrogenases (VLCAD, LCAD, MCAD, SCAD), Enoyl-CoA hydratase, Hydroxyacyl-CoA dehydrogenase, Ketoacyl-CoA thiolase.In addition to β-oxidation enzymes, requires Enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase.
Cellular Location Primarily Peroxisomes.[1]Primarily Mitochondria.Primarily Mitochondria.
End Products of β-oxidation Succinyl-CoA and Acetyl-CoA.Acetyl-CoA.Acetyl-CoA.
Energy Yield Potentially lower direct ATP yield compared to a monocarboxylic C6 acyl-CoA due to the initial steps and peroxisomal location.High ATP yield through acetyl-CoA entering the Krebs cycle and subsequent oxidative phosphorylation.Slightly lower ATP yield than the corresponding saturated fatty acyl-CoA due to the requirement for auxiliary enzymes.

Putative Metabolic Pathway of this compound

The metabolism of this compound is hypothesized to proceed as follows:

  • Initial Modification of the Side Chain: The 2-hydroxyethoxy group may undergo oxidation to a carboxymethyl group, forming a dicarboxylic acid derivative. This is analogous to the metabolism of 2-ethoxyethanol (B86334) to ethoxyacetic acid.

  • Formation of Adipoyl-CoA: The modified (or unmodified) adipic acid ester is likely hydrolyzed to release adipic acid. Adipic acid is then activated to adipoyl-CoA.

  • Peroxisomal β-oxidation: Adipoyl-CoA is transported into the peroxisome. Here, it undergoes a cycle of β-oxidation, shortening the carbon chain from both ends.

  • Final Products: The β-oxidation of the C6-dicarboxylic adipoyl-CoA will yield one molecule of succinyl-CoA (C4) and one molecule of acetyl-CoA (C2). These can then be transported to the mitochondria for further metabolism in the Krebs cycle.

Putative_Metabolic_Pathway cluster_Cytosol Cytosol / Endoplasmic Reticulum cluster_Peroxisome Peroxisome Start 6-(2-hydroxyethoxy)- 6-oxohexanoyl-CoA Hydrolysis Hydrolysis/ Oxidation Start->Hydrolysis Esterases/ Oxidases Adipic_Acid Adipic Acid Hydrolysis->Adipic_Acid Adipoyl_CoA_Synth Dicarboxylyl-CoA Synthetase Adipic_Acid->Adipoyl_CoA_Synth Adipoyl_CoA Adipoyl-CoA Adipoyl_CoA_Synth->Adipoyl_CoA ATP, CoA Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Adipoyl_CoA->Peroxisomal_Beta_Oxidation Transport into Peroxisome Succinyl_CoA Succinyl-CoA Peroxisomal_Beta_Oxidation->Succinyl_CoA Acetyl_CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA

Putative metabolic pathway of this compound.

Comparative Metabolic Pathways of Acyl-CoAs

The following diagram illustrates the distinct subcellular locations and initial steps in the metabolism of dicarboxylic acyl-CoAs versus long-chain fatty acyl-CoAs.

Comparative_Acyl_CoA_Metabolism cluster_Cytoplasm Cytoplasm cluster_Mitochondrion Mitochondrion cluster_Peroxisome Peroxisome Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Dicarboxylic_Acid Dicarboxylic Acid Dicarboxylyl_CoA_Synthetase Dicarboxylyl-CoA Synthetase Dicarboxylic_Acid->Dicarboxylyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA ATP, CoA Dicarboxylyl_CoA Dicarboxylyl-CoA Dicarboxylyl_CoA_Synthetase->Dicarboxylyl_CoA ATP, CoA Carnitine_Shuttle Carnitine Shuttle Fatty_Acyl_CoA->Carnitine_Shuttle Peroxi_Beta_Oxidation Peroxisomal β-Oxidation Dicarboxylyl_CoA->Peroxi_Beta_Oxidation Mito_Beta_Oxidation Mitochondrial β-Oxidation Carnitine_Shuttle->Mito_Beta_Oxidation Mito_Acetyl_CoA Acetyl-CoA Mito_Beta_Oxidation->Mito_Acetyl_CoA Peroxi_Acetyl_CoA Acetyl-CoA Peroxi_Beta_Oxidation->Peroxi_Acetyl_CoA Chain_Shortened_Acyl_CoA Chain-shortened Acyl-CoA Peroxi_Beta_Oxidation->Chain_Shortened_Acyl_CoA

Comparison of Acyl-CoA metabolic entry points.

Experimental Protocols

Investigating the metabolic flux of novel acyl-CoAs requires specialized techniques. The following outlines a general workflow for such an analysis.

1. Cell Culture and Isotope Labeling:

  • Culture relevant cell lines (e.g., hepatocytes) in a suitable medium.

  • Introduce a stable isotope-labeled precursor, such as ¹³C-labeled adipic acid, to trace the metabolic fate of the compound of interest.

2. Acyl-CoA Extraction:

  • Quench metabolism rapidly to prevent changes in acyl-CoA levels. This is often achieved by flash-freezing the cell pellet in liquid nitrogen.

  • Extract acyl-CoAs using a solvent mixture, typically containing an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer, to precipitate proteins and solubilize the acyl-CoAs.

  • It is crucial to include an internal standard, such as an odd-chain acyl-CoA (e.g., C17:0-CoA), for accurate quantification.

3. Quantification by LC-MS/MS:

  • Separate the extracted acyl-CoAs using liquid chromatography (LC), typically with a C18 reversed-phase column.

  • Detect and quantify the acyl-CoAs using tandem mass spectrometry (MS/MS).[2][3][4][5] This technique provides high sensitivity and specificity.

  • For metabolic flux analysis, the incorporation of the stable isotope label into downstream metabolites is measured to determine the rate of conversion through the pathway.[6][7][8]

4. Data Analysis:

  • Calculate the concentrations of the acyl-CoAs based on the signal intensity relative to the internal standard.

  • For flux analysis, use metabolic modeling software to calculate the rates of the metabolic reactions from the isotope labeling patterns in the metabolites.

Experimental_Workflow Cell_Culture Cell Culture with ¹³C-labeled Substrate Quenching Rapid Metabolic Quenching (e.g., Liquid Nitrogen) Cell_Culture->Quenching Extraction Acyl-CoA Extraction (with Internal Standard) Quenching->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis Results Metabolic Flux Map Flux_Analysis->Results

General workflow for metabolic flux analysis of acyl-CoAs.

Conclusion

The metabolic fate of this compound is likely distinct from that of conventional fatty acyl-CoAs, primarily due to its dicarboxylic nature directing it towards peroxisomal β-oxidation. While direct quantitative data on its metabolic flux is currently unavailable, the proposed pathway, based on the metabolism of its structural analogs, provides a strong foundation for future experimental investigation. Understanding the metabolism of such xenobiotic-derived acyl-CoAs is crucial for assessing their potential impact on cellular energy homeostasis and toxicity. The experimental protocols outlined in this guide provide a roadmap for researchers to quantitatively explore the metabolic flux of this and other novel acyl-CoA species.

References

Orthogonal Validation of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA, a potentially novel molecule in various metabolic pathways, is critical for understanding its biological function and for the development of targeted therapeutics. To ensure data integrity and robustness, employing orthogonal analytical methods for validation is paramount. This guide provides a comparative overview of three distinct and complementary methods for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and a specialized Enzymatic Assay.

This document outlines the performance characteristics of each method, provides detailed experimental protocols, and includes a visual representation of the orthogonal validation workflow. The information presented herein is designed to assist researchers in selecting the most appropriate analytical strategy for their specific research needs.

Data Presentation: A Comparative Analysis of Quantification Methods

The following table summarizes the key quantitative performance characteristics of the three orthogonal methods for the analysis of this compound. These values are derived from typical performance for similar acyl-CoA species and serve as a guideline for method selection and development.

FeatureLC-MS/MSHPLC-UVEnzymatic Assay (Fluorimetric)
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by UV absorbanceEnzyme-catalyzed reaction producing a fluorescent signal
Limit of Detection (LOD) 0.05 - 1 nM~0.1 µM[1]~0.3 µM[2]
Limit of Quantification (LOQ) 0.1 - 5 nM~0.3 µM~1 µM
Linearity Range 0.1 - 1000 nM0.5 - 100 µM1 - 100 µM[3]
Precision (%RSD) <15% (inter-day and intra-day)[4]<15% (inter-day and intra-day)[1]<10%
Accuracy (% Recovery) 90 - 110%[4]95 - 105%[5][6]85 - 115%
Specificity Very High (based on parent and fragment ion masses)Moderate (risk of co-eluting compounds with similar UV absorbance)Moderate to High (dependent on enzyme specificity)
Throughput Moderate to HighHighVery High (plate-based format)[2]
Instrumentation Cost HighModerateLow
Sample Preparation Moderately Complex (e.g., protein precipitation, SPE)Simple to Moderate (e.g., protein precipitation)Simple (e.g., cell lysis)

Experimental Workflow for Orthogonal Validation

The following diagram illustrates the workflow for the orthogonal validation of this compound quantification.

Orthogonal_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_validation Data Comparison & Validation Biological_Sample Biological Sample (e.g., cells, tissue) Extraction Extraction of Acyl-CoAs Biological_Sample->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS HPLC_UV HPLC-UV Analysis Extraction->HPLC_UV Enzymatic_Assay Enzymatic Assay Extraction->Enzymatic_Assay Data_Comparison Quantitative Data Comparison LC_MSMS->Data_Comparison HPLC_UV->Data_Comparison Enzymatic_Assay->Data_Comparison Orthogonal_Validation Orthogonal Validation Confirmed Data_Comparison->Orthogonal_Validation

Caption: Workflow for orthogonal validation of this compound quantification.

Experimental Protocols

LC-MS/MS Quantification of this compound

Principle: This method offers the highest sensitivity and specificity by separating the analyte from complex biological matrices using liquid chromatography, followed by detection and quantification using tandem mass spectrometry based on its unique mass-to-charge ratio and fragmentation pattern.[7][8]

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Quantifier: Predicted [M+H]+ → [Fragment 1]+

      • Qualifier: Predicted [M+H]+ → [Fragment 2]+

      • (Note: The specific m/z values for the precursor and fragment ions will need to be determined experimentally by infusion of a synthesized standard of this compound.)

HPLC-UV Quantification of this compound

Principle: This method provides a robust and cost-effective approach for quantification. The analyte is separated by HPLC and detected by its absorbance of ultraviolet (UV) light at a specific wavelength, characteristic of the adenine (B156593) moiety in the CoA structure.[5][6]

Methodology:

  • Sample Preparation (Deproteinization):

    • To 100 µL of sample, add 100 µL of 1 M perchloric acid.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Neutralize the supernatant with 3 M potassium carbonate.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: 100 mM sodium phosphate, pH 5.3, with a gradient of acetonitrile (e.g., 5-30%).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 259 nm.

    • Injection Volume: 20 µL.

Enzymatic Assay for this compound Quantification

Principle: This high-throughput method relies on a specific enzyme that recognizes the acyl-CoA structure. The enzymatic reaction is coupled to a secondary reaction that produces a fluorescent product, where the fluorescence intensity is directly proportional to the concentration of the analyte.[2]

Methodology:

  • Sample Preparation:

    • Prepare cell or tissue lysates in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 1% Triton X-100).

    • Centrifuge to remove insoluble material.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of each sample or standard to individual wells.

    • Prepare a master mix containing the specific acyl-CoA-dependent enzyme, a coupling enzyme (e.g., acyl-CoA oxidase), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase.

    • Add 50 µL of the master mix to each well to initiate the reaction.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Determine the concentration of the analyte in the samples by interpolating their fluorescence values from the standard curve.

References

Cross-validation of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA findings in different model systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of findings related to the biosynthesis of adipic acid via the adipyl-CoA intermediate in various model systems. Adipic acid is a crucial platform chemical for the production of polymers like nylon-6,6, and its biotechnological production is a significant area of research. This document synthesizes experimental data from studies employing different host organisms to engineer the adipic acid biosynthesis pathway, offering an objective comparison of their performance.

Comparative Performance of Engineered Strains

The biosynthesis of adipic acid from central metabolites often involves a synthetically engineered reversed β-oxidation pathway, where adipyl-CoA is a key intermediate. The efficiency of this pathway has been evaluated in several model organisms, with Escherichia coli being the most extensively studied. The following table summarizes the quantitative data on adipic acid production from various studies.

Model SystemKey Enzymes/Pathway ModificationsPrecursorsAdipic Acid TiterReference
Escherichia coliCo-expression of reversed β-oxidation pathway and Mus musculus Acot8 thioesteraseGlucose12 µg/L[1]
Escherichia coliOverexpression of PaaJ, Hbd, Ech, Ter, Ptb, and Buk1Glucose31 µg/L[2][3]
Escherichia coliOptimization of enzymes in the reversed β-oxidation pathwayGlucose~0.6 mg/L (20-fold increase from initial 31 µg/L)[2][4]
Penicillium chrysogenumNative pathway for adipic acid degradation (suggests potential for reversal)Adipic AcidNot reported for synthesis[2][3]
Thermobifida fuscaEngineered adipyl-CoA synthetase for enhanced activityNot specifiedEnhanced enzyme activity and adipic acid production

Experimental Methodologies

The following sections detail the common experimental protocols used for the quantification of adipyl-CoA and the enzymatic assays relevant to the adipic acid biosynthesis pathway.

Quantification of Adipyl-CoA and Adipic Acid

A reliable method for quantifying intracellular acyl-CoA species and the final product, adipic acid, is crucial for evaluating the performance of engineered pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[5]

1. Sample Preparation and Extraction:

  • Quench metabolic activity by rapidly cooling the cell culture.

  • Pellet the cells by centrifugation.

  • Extract metabolites using a solvent mixture, such as acetonitrile/methanol/water (2:2:1 v/v/v).[5]

  • Centrifuge the mixture to remove cell debris and collect the supernatant containing the metabolites.

2. LC-MS/MS Analysis:

  • Separate the metabolites using a suitable liquid chromatography column.

  • Detect and quantify the target molecules (adipyl-CoA and adipic acid) using a mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Use isotopically labeled internal standards for accurate quantification.[6]

3. Gas Chromatography-Mass Spectrometry (GC-MS) for Adipic Acid:

  • For the final product, adipic acid, GC-MS can also be employed after derivatization of the sample.[1]

Enzymatic Assays

Enzymatic assays are essential for characterizing the activity of individual enzymes in the biosynthetic pathway.

1. Adipate-CoA Ligase (Adipyl-CoA Synthetase) Activity Assay:

  • This enzyme catalyzes the conversion of adipate (B1204190) to adipyl-CoA.[7]

  • The assay mixture typically contains adipate, ATP, and Coenzyme A.

  • The reaction is initiated by the addition of the enzyme.

  • The formation of adipyl-CoA can be monitored by coupling the reaction to a subsequent enzyme that uses adipyl-CoA as a substrate or by direct measurement using HPLC or LC-MS/MS.

2. Fluorimetric Fatty Acyl-CoA Assay:

  • Commercially available kits can be used for the general quantification of fatty acyl-CoAs.[8]

  • These assays often use a combination of enzymes that act on the fatty acyl-CoA, leading to the production of a fluorescent product.[8][9]

  • The fluorescence intensity is proportional to the concentration of fatty acyl-CoA in the sample.[8]

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key metabolic pathway for adipic acid biosynthesis and a typical experimental workflow for cross-validating findings in different model systems.

Adipic_Acid_Biosynthesis AcetylCoA Acetyl-CoA Thiolase 3-Oxoadipyl-CoA Thiolase (PaaJ) AcetylCoA->Thiolase SuccinylCoA Succinyl-CoA SuccinylCoA->Thiolase ThreeOxoadipylCoA 3-Oxoadipyl-CoA Thiolase->ThreeOxoadipylCoA Dehydrogenase 3-Hydroxyadipyl-CoA Dehydrogenase (PaaH) ThreeOxoadipylCoA->Dehydrogenase ThreeHydroxyadipylCoA 3-Hydroxyadipyl-CoA Dehydrogenase->ThreeHydroxyadipylCoA Hydratase 2,3-Dehydroadipyl-CoA Hydratase (PaaF) ThreeHydroxyadipylCoA->Hydratase TwoThreeDehydroadipylCoA 2,3-Dehydroadipyl-CoA Hydratase->TwoThreeDehydroadipylCoA Reductase Adipyl-CoA Dehydrogenase TwoThreeDehydroadipylCoA->Reductase AdipylCoA Adipyl-CoA Reductase->AdipylCoA Thioesterase Adipyl-CoA Thioesterase (e.g., Acot8) AdipylCoA->Thioesterase AdipicAcid Adipic Acid Thioesterase->AdipicAcid

Caption: Reversed β-oxidation pathway for adipic acid biosynthesis.

Cross_Validation_Workflow PathwayDesign Pathway Design & Enzyme Selection Ecoli E. coli Expression System PathwayDesign->Ecoli Yeast Yeast (e.g., S. cerevisiae) Expression System PathwayDesign->Yeast Other Other Model Systems (e.g., Mammalian Cells) PathwayDesign->Other Cultivation Cultivation & Induction Ecoli->Cultivation Yeast->Cultivation Other->Cultivation MetaboliteExtraction Metabolite Extraction Cultivation->MetaboliteExtraction Quantification Quantification (LC-MS/MS, GC-MS) MetaboliteExtraction->Quantification DataAnalysis Data Analysis & Comparison Quantification->DataAnalysis

Caption: Workflow for cross-validation of findings in different model systems.

Comparison of Model Systems

The choice of a model system for recombinant protein production and metabolic engineering is critical and depends on the specific requirements of the pathway and the desired product.

  • Escherichia coli : This prokaryotic host is widely used due to its rapid growth, well-characterized genetics, and the availability of numerous molecular tools.[10][11][12] However, it may not be ideal for expressing complex eukaryotic enzymes that require specific post-translational modifications.[12][13] For the adipic acid pathway, which involves enzymes from various sources, codon optimization and ensuring proper protein folding are important considerations.

  • Yeast (Saccharomyces cerevisiae, Pichia pastoris) : As eukaryotes, yeasts offer the advantage of performing post-translational modifications, which might be necessary for the optimal function of some enzymes in the pathway.[10][11] They are also robust for industrial-scale fermentation.[11] However, their genetic manipulation can be more time-consuming compared to E. coli.[13]

  • Mammalian Cells : While offering the most "natural" environment for expressing mammalian enzymes (like the Mus musculus Acot8 thioesterase mentioned in one study), mammalian cell cultures are significantly more expensive and complex to maintain.[12][13] Their growth rates are also much slower. For the production of a bulk chemical like adipic acid, this system is generally not economically viable but can be useful for fundamental studies of enzyme function.

References

Comparative analysis of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA levels in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases reveals that while the molecule 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA is recognized as a synthesized coenzyme A derivative and is available commercially for research purposes, there is a significant absence of published studies on its biological role, signaling pathways, or concentration levels in either healthy or diseased states.

Initial searches confirm the chemical identity of this compound. However, these searches did not yield any peer-reviewed articles or database entries detailing its endogenous presence in biological systems. Consequently, there is no quantitative data available to compare its levels, no established experimental protocols for its specific measurement in tissues, and no described signaling pathways in which it participates.

Related searches on the metabolism of six-carbon molecules linked to Coenzyme A, such as 3-oxohexanoyl-CoA and hexanoyl-CoA, indicate their involvement in fatty acid synthesis and elongation. For instance, 3-oxohexanoyl-CoA is a known intermediate in fatty acid metabolism.[1] Furthermore, patents exist that describe methods for producing various 6-carbon chemicals via CoA-dependent pathways for industrial applications.[2] However, these documents do not mention this compound as a metabolite in these processes.

Due to the lack of scientific data on the presence and function of this compound in biological systems, it is not possible to provide a comparative analysis of its levels in healthy versus diseased states. The core requirements of data presentation, experimental protocols, and pathway visualization cannot be fulfilled at this time. Further research is required to determine if this molecule is a natural metabolite and to understand its potential physiological or pathological significance.

References

Unraveling the Metabolic Genesis of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA: A Comparative Guide to Isotopic Labeling Validation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of methodologies for validating the metabolic origin of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA. Emphasis is placed on the application of isotopic labeling techniques, supported by detailed experimental protocols and data interpretation frameworks.

The emergence of novel metabolites in biological systems necessitates robust methods to elucidate their biosynthetic origins. This compound is a molecule whose metabolic provenance is not readily apparent from canonical biochemical pathways. Its structure, featuring a C6 acyl chain linked to a hydroxyethoxy group, suggests a potential origin from the metabolism of a xenobiotic compound, possibly one containing an ethylene (B1197577) glycol motif. This guide puts forth a hypothetical metabolic pathway for its formation and details the use of isotopic labeling as a powerful tool for its validation.

Hypothetical Metabolic Pathway

We propose that this compound arises from the metabolism of a precursor xenobiotic, such as a 6-carbon fatty acid derivative esterified with ethylene glycol. A plausible candidate precursor is 2-(adipoyloxy)ethyl acetate (B1210297) . The proposed metabolic transformation involves two key steps:

  • Ester Hydrolysis: The initial step involves the hydrolysis of the acetate and adipate (B1204190) esters by cellular esterases, yielding adipic acid and ethylene glycol.

  • Acyl-CoA Synthesis and Modification: The liberated adipic acid is then activated to its corresponding CoA thioester, adipoyl-CoA. Subsequently, one of the carboxyl groups of adipoyl-CoA is proposed to be reduced to a hydroxyl group, followed by conjugation with ethylene glycol, or a direct reaction with an activated form of ethylene glycol, to form the final product. A more direct route could involve the activation of 6-hydroxyhexanoic acid (a reduction product of adipic acid) to 6-hydroxyhexanoyl-CoA, followed by etherification with an activated ethylene glycol species.

To validate this hypothetical pathway, stable isotope labeling experiments can be designed to trace the incorporation of labeled precursors into the final molecule.

Comparative Analysis of Validation Methods

Isotopic labeling stands as the gold standard for tracing metabolic pathways. Below is a comparison of different labeling strategies to validate the proposed origin of this compound.

Labeling Strategy Isotopically Labeled Precursor Expected Labeled Product Analytical Technique Advantages Limitations
Carbon-13 Labeling of Acyl Chain [U-¹³C₆]-Adipic Acid6-(2-hydroxyethoxy)-6-oxo-[¹³C₆]-hexanoyl-CoALC-MS/MSDirectly traces the carbon backbone of the hexanoyl moiety. High sensitivity and specificity.Synthesis of labeled precursor can be complex and expensive.
Deuterium Labeling of Ethoxy Group [D₄]-Ethylene Glycol6-(2-hydroxy-[D₄]-ethoxy)-6-oxohexanoyl-CoALC-MS/MSConfirms the origin of the hydroxyethoxy group. Relatively inexpensive labeled precursor.Potential for D/H exchange could complicate data interpretation.
Oxygen-18 Labeling of Hydroxyl Group [¹⁸O₂]-Molecular Oxygen (in vitro assay with purified enzymes)6-(2-[¹⁸O]-hydroxyethoxy)-6-oxohexanoyl-CoAHigh-Resolution MSCan elucidate the mechanism of hydroxylation (e.g., involvement of oxygenases).Requires in vitro reconstitution of the enzymatic reaction. Technically challenging.
Dual Labeling [¹³C₆]-Adipic Acid and [D₄]-Ethylene Glycol6-(2-hydroxy-[D₄]-ethoxy)-6-oxo-[¹³C₆]-hexanoyl-CoALC-MS/MSProvides comprehensive evidence for the incorporation of both precursors in a single experiment.Increased complexity in data analysis due to multiple isotopic shifts.

Table 1: Comparison of Isotopic Labeling Strategies for Validating the Metabolic Origin of this compound.

Experimental Protocols

  • Cell Line Selection: Choose a cell line relevant to the biological context of interest (e.g., human liver cells like HepG2 for xenobiotic metabolism).

  • Culture Conditions: Culture the cells in a standard growth medium.

  • Labeling Experiment:

    • For the experimental group, supplement the medium with the isotopically labeled precursor (e.g., 1 mM [U-¹³C₆]-Adipic Acid).

    • For the control group, supplement with an equivalent amount of the unlabeled precursor.

  • Incubation: Incubate the cells for a time course (e.g., 0, 6, 12, 24 hours) to monitor the time-dependent incorporation of the label.

  • Metabolite Extraction: After incubation, harvest the cells and perform a metabolite extraction using a suitable method (e.g., methanol/acetonitrile/water extraction).

  • Chromatographic Separation: Separate the extracted metabolites using liquid chromatography (LC) with a column appropriate for acyl-CoA compounds (e.g., a C18 reversed-phase column).

  • Mass Spectrometry Detection: Analyze the eluent using tandem mass spectrometry (MS/MS).

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect the parent ion of this compound and its isotopologues.

    • The expected mass shift for [U-¹³C₆]-Adipic Acid incorporation would be +6 Da.

    • The expected mass shift for [D₄]-Ethylene Glycol incorporation would be +4 Da.

  • Data Analysis: Quantify the peak areas of the labeled and unlabeled forms of the target metabolite to determine the extent of isotopic enrichment.

Visualizing the Pathway and Workflow

To clearly illustrate the proposed metabolic events and the experimental design, the following diagrams are provided.

cluster_precursor Precursor cluster_pathway Hypothetical Metabolic Pathway precursor [U-13C6]-Adipic Acid adipoyl_coa [U-13C6]-Adipoyl-CoA precursor->adipoyl_coa Acyl-CoA Synthetase hydroxyhexanoyl_coa 6-hydroxy-[13C6]-hexanoyl-CoA adipoyl_coa->hydroxyhexanoyl_coa Reduction final_product 6-(2-hydroxyethoxy)-6-oxo-[13C6]-hexanoyl-CoA hydroxyhexanoyl_coa->final_product Etherification with Ethylene Glycol

Caption: Proposed metabolic pathway for the formation of this compound from adipic acid.

start Start: Cell Culture labeling Isotopic Labeling with [U-13C6]-Adipic Acid start->labeling incubation Time-course Incubation labeling->incubation extraction Metabolite Extraction incubation->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Analysis: Quantify Isotopic Enrichment analysis->data end End: Pathway Validation data->end

Caption: Experimental workflow for isotopic labeling-based validation.

By employing the rigorous methodologies outlined in this guide, researchers can effectively investigate and validate the metabolic origins of novel compounds like this compound, thereby advancing our understanding of cellular metabolism and its response to xenobiotic exposure.

A Comparative Functional Analysis of Enzymes Acting on 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA and Structurally Related Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Enzyme Performance with Supporting Experimental Data

The enzymatic processing of dicarboxylic acid derivatives is a cornerstone of various biotechnological applications, from bioremediation of plastics to the synthesis of valuable chemicals. This guide provides a detailed functional comparison of enzymes known to act on substrates structurally similar to 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA, a key intermediate in the breakdown of polyethylene (B3416737) terephthalate (B1205515) (PET). We focus on the well-characterized PET-degrading enzymes, PETase and MHETase from Ideonella sakaiensis, and draw comparisons with enzymes involved in adipic acid metabolism, namely adipyl-CoA synthetase and β-ketoadipyl-CoA thiolase.

Executive Summary

This guide presents a comprehensive analysis of key enzymes involved in the metabolism of PET degradation intermediates and related dicarboxylic acid derivatives. Through a detailed examination of their kinetic parameters, substrate specificities, and reaction mechanisms, we provide a comparative framework to aid researchers in selecting and engineering enzymes for specific biotechnological applications. The data reveals that while PETase and MHETase are highly specialized for the hydrolysis of aromatic esters derived from PET, enzymes of the β-ketoadipate pathway, such as β-ketoadipyl-CoA thiolase, are tailored for the thiolytic cleavage of aliphatic dicarboxyl-CoA esters. Adipyl-CoA synthetase, conversely, is responsible for the activation of adipic acid for entry into this pathway. Understanding these functional distinctions is critical for the rational design of novel biocatalytic systems.

Enzyme Functional Comparison

The functional characteristics of these enzymes are summarized below, with detailed kinetic data presented in Table 1.

PETase (Poly(ethylene terephthalate) hydrolase) from Ideonella sakaiensis is a serine hydrolase that initiates the degradation of PET. It catalyzes the hydrolysis of the ester bonds in the PET polymer, primarily producing mono(2-hydroxyethyl) terephthalate (MHET) and, to a lesser extent, bis(2-hydroxyethyl) terephthalate (BHET) and terephthalic acid (TPA). The enzyme exhibits a classic α/β-hydrolase fold.

MHETase (Mono(2-hydroxyethyl) terephthalate hydrolase) , also from Ideonella sakaiensis, is the second enzyme in the PET degradation pathway. It is highly specific for the hydrolysis of MHET into its constituent monomers: TPA and ethylene (B1197577) glycol (EG).[1] Structurally, MHETase also possesses an α/β-hydrolase domain but includes a lid domain that confers its high substrate specificity.[2]

Adipyl-CoA Synthetase is a ligase that activates adipic acid by catalyzing its conversion to adipyl-CoA, an essential step for its entry into the β-ketoadipate pathway for degradation. This process requires ATP.

β-Ketoadipyl-CoA Thiolase is a key enzyme in the β-ketoadipate pathway, a central metabolic route for the degradation of aromatic compounds in many bacteria, such as Pseudomonas putida. It catalyzes the thiolytic cleavage of β-ketoadipyl-CoA into succinyl-CoA and acetyl-CoA, which can then enter the citric acid cycle.[3] This enzyme has a broad substrate range for 3-oxoacyl-CoAs.[2][4]

Quantitative Data Summary

The kinetic parameters of the discussed enzymes are presented in Table 1, providing a basis for a quantitative comparison of their catalytic efficiencies and substrate affinities.

EnzymeSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Optimal pHOptimal Temperature (°C)Source OrganismCitation
PETase (Wild-Type) p-Nitrophenyl butyrate (B1204436) (pNPB)4.6 ± 0.5--7.230-40Ideonella sakaiensis[5][6]
PETase (Wild-Type) Amorphous PET-1.5--30Ideonella sakaiensis[7]
PETase (S238F/W159H Mutant) Amorphous PET-----Ideonella sakaiensis[8]
MHETase (Wild-Type) Mono(2-hydroxyethyl) terephthalate (MHET)0.007327.6 ± 2.63.8 x 10⁶7.045Ideonella sakaiensis[2][6][9][10]
MHETase (W397A Mutant) Mono(2-hydroxyethyl) terephthalate (MHET)---7.0-Ideonella sakaiensis[10]
Adipyl-CoA Synthetase (E210βN Mutant) Adipic Acid-1.95 U/mg*---Thermobifida fusca[11]
β-Ketoadipyl-CoA Thiolase β-Ketoadipyl-CoA-----Pseudomonas putida[1]

Signaling Pathways and Experimental Workflows

PET Degradation and Metabolism in Ideonella sakaiensis

The enzymatic degradation of PET by Ideonella sakaiensis and the subsequent metabolism of the resulting monomers represent a novel biochemical pathway.

PET_Degradation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PET Poly(ethylene terephthalate) (PET) PETase PETase PET->PETase Hydrolysis MHET Mono(2-hydroxyethyl) terephthalate (MHET) PETase->MHET BHET Bis(2-hydroxyethyl) terephthalate (BHET) PETase->BHET MHET_in MHET MHET->MHET_in Transport MHETase MHETase MHET_in->MHETase Hydrolysis TPA Terephthalic Acid (TPA) MHETase->TPA EG Ethylene Glycol (EG) MHETase->EG TPA_metabolism TPA Metabolism (β-ketoadipate pathway) TPA->TPA_metabolism EG_metabolism EG Metabolism EG->EG_metabolism TCA Tricarboxylic Acid (TCA) Cycle TPA_metabolism->TCA EG_metabolism->TCA

Caption: PET degradation pathway in Ideonella sakaiensis.

Experimental Workflow for Enzyme Activity Assays

A generalized workflow for determining the kinetic parameters of these enzymes is outlined below.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_prep Enzyme Purification/ Standardization Incubation Incubate Enzyme & Substrate at Optimal Temperature & pH Enzyme_prep->Incubation Substrate_prep Substrate Preparation (Varying Concentrations) Substrate_prep->Incubation Buffer_prep Buffer & Reagent Preparation Buffer_prep->Incubation Time_points Take Samples at Specific Time Intervals Incubation->Time_points Quench Quench Reaction Time_points->Quench Quantification Quantify Product Formation (e.g., HPLC, Spectrophotometry) Quench->Quantification Data_analysis Calculate Initial Velocities Quantification->Data_analysis Kinetics Determine Kinetic Parameters (Km, kcat) using Michaelis-Menten Plot Data_analysis->Kinetics

Caption: Generalized experimental workflow for enzyme kinetic analysis.

Experimental Protocols

PETase Activity Assay

This protocol is adapted from methods described for assaying PETase activity using a model substrate, p-nitrophenyl butyrate (pNPB), which releases a chromogenic product upon hydrolysis.[6][12]

Materials:

  • Purified PETase enzyme

  • p-Nitrophenyl butyrate (pNPB) stock solution (e.g., 100 mM in dimethyl sulfoxide)

  • Phosphate (B84403) buffer (50 mM, pH 7.2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 415 nm

  • Incubator

Procedure:

  • Prepare a series of pNPB substrate concentrations (e.g., 0.1 to 5 mM) by diluting the stock solution in phosphate buffer.

  • Add 180 µL of each substrate concentration to the wells of a 96-well microplate.

  • Pre-incubate the microplate at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding 20 µL of a known concentration of purified PETase enzyme to each well.

  • Immediately measure the absorbance at 415 nm and continue to monitor the change in absorbance over time (e.g., every 30 seconds for 10 minutes). The product, p-nitrophenol, has a high extinction coefficient at this wavelength.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

  • Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

  • Calculate k_cat_ from the V_max_ and the enzyme concentration.

MHETase Activity Assay

This protocol is based on the hydrolysis of the natural substrate MHET, with product quantification by High-Performance Liquid Chromatography (HPLC).[10][13]

Materials:

  • Purified MHETase enzyme

  • Mono(2-hydroxyethyl) terephthalate (MHET) stock solution

  • Tris-HCl buffer (50 mM, pH 7.5) containing 150 mM NaCl

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system with a C18 column and a UV detector

  • Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid)

  • Standards for MHET, TPA, and EG

Procedure:

  • Prepare a series of MHET substrate concentrations in Tris-HCl buffer.

  • Add a known concentration of purified MHETase to the substrate solutions to initiate the reaction.

  • Incubate the reactions at the optimal temperature (e.g., 45°C).

  • At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet the enzyme and filter the supernatant.

  • Analyze the samples by HPLC to quantify the decrease in MHET and the formation of TPA and EG. Monitor the absorbance at a suitable wavelength (e.g., 240 nm for TPA and MHET).

  • Calculate the initial reaction rates from the product formation or substrate depletion over time.

  • Determine the kinetic parameters (K_m_ and k_cat_) as described for the PETase assay.

Adipyl-CoA Synthetase Assay (Coupled Spectrophotometric Assay)

This is a conceptual protocol as detailed methods for this specific enzyme were not extensively available in the search results. It is based on a coupled-enzyme assay that detects the production of AMP, a product of the synthetase reaction.

Materials:

  • Purified Adipyl-CoA Synthetase

  • Adipic acid

  • Coenzyme A (CoA)

  • ATP

  • Myokinase

  • Lactate dehydrogenase (LDH)

  • Pyruvate kinase (PK)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing all components except Adipyl-CoA Synthetase in a cuvette.

  • Equilibrate the mixture at the desired temperature.

  • Monitor the baseline absorbance at 340 nm.

  • Initiate the reaction by adding a known amount of Adipyl-CoA Synthetase.

  • The AMP produced is converted back to ATP in a series of reactions that consume NADH, leading to a decrease in absorbance at 340 nm.

  • The rate of NADH oxidation is proportional to the rate of the Adipyl-CoA Synthetase reaction.

  • Calculate the initial reaction rates and determine the kinetic parameters as previously described.

Conclusion

The enzymes discussed in this guide, while all acting on dicarboxylic acid derivatives, exhibit distinct functional profiles tailored to their specific biological roles. PETase and MHETase from Ideonella sakaiensis represent a highly specialized system for the degradation of the synthetic polymer PET. In contrast, enzymes of the β-ketoadipate pathway, such as adipyl-CoA synthetase and β-ketoadipyl-CoA thiolase, are adapted for the catabolism of naturally occurring aromatic compounds via aliphatic dicarboxylic acid intermediates. The quantitative data and experimental protocols provided herein offer a valuable resource for researchers seeking to understand, compare, and engineer these and similar enzymes for a wide range of biotechnological applications, from plastic recycling to the biosynthesis of valuable chemicals. Further research into the kinetic properties of enzymes acting on a broader range of dicarboxylic acid CoA esters will be crucial for expanding our biocatalytic toolbox.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Disposal of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA

Step-by-Step Disposal Protocol

Researchers, scientists, and drug development professionals should follow this step-by-step guide for the proper disposal of this compound and its associated waste.

  • Consult Safety Data Sheet (SDS): The first and most critical step is to locate and review the SDS provided by the manufacturer.[1] This document contains detailed information regarding the specific hazards and recommended disposal methods for the chemical.

  • Adhere to Institutional and Local Regulations: All laboratory waste must be managed in accordance with local, state, and federal regulations.[1] Your institution's EHS department is the primary resource for ensuring compliance with these rules.

  • Waste Identification and Segregation:

    • Determine the nature of the waste. This includes the pure compound, solutions containing the compound, and any materials contaminated with it.

    • Properly segregate chemical waste from other waste streams such as biological, radioactive, and general waste.[1] Never mix incompatible waste types.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.

  • Disposal of Liquid Waste:

    • Small Quantities (<50ml): For small amounts of liquid waste, absorb the material onto an inert absorbent pad or vermiculite.

    • Large Quantities (>50ml): Larger volumes should be collected in a designated, properly labeled, and sealed waste container. The container should be compatible with the chemical.

  • Disposal of Solid Waste:

    • This includes unused or expired product, as well as contaminated materials like pipette tips, and absorbent pads.

    • Place all solid waste into a clearly labeled, sealed container designated for chemical waste.

  • Container Management:

    • Empty containers that held this compound should be handled according to institutional guidelines.[1] This may involve specific rinsing procedures before disposal. Do not reuse empty containers.[1]

  • Waste Collection and Disposal:

    • Store the sealed waste containers in a designated satellite accumulation area.

    • Arrange for pickup and final disposal by your institution's EHS department or a licensed hazardous waste contractor.[1]

Quantitative Data Summary for Chemical Waste Handling

Waste TypeQuantityDisposal MethodContainer Type
Liquid Waste< 50 mLAbsorb onto inert materialLabeled, sealed chemical waste bag or container
Liquid Waste> 50 mLCollect in designated containerLabeled, sealed, compatible chemical waste container
Solid WasteAnyCollect directly into containerLabeled, sealed chemical waste container
Empty ContainersAnyFollow institutional guidelines for rinsing and disposalVaries by institutional protocol

Experimental Protocol Workflow for Disposal

start Start: Identify Waste (this compound) sds Consult Manufacturer's SDS and Institutional EHS Guidelines start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe segregate Segregate Waste Streams (Chemical, Biological, General) ppe->segregate liquid_waste Liquid Waste? segregate->liquid_waste solid_waste_node Solid Waste (Contaminated materials, expired product) liquid_waste->solid_waste_node No small_liquid < 50 mL liquid_waste->small_liquid Yes large_liquid > 50 mL liquid_waste->large_liquid Yes (Large Volume) collect_solid Collect in Labeled, Sealed Container solid_waste_node->collect_solid absorb Absorb on Inert Material small_liquid->absorb collect_large_liquid Collect in Labeled, Sealed Container large_liquid->collect_large_liquid absorb->collect_solid storage Store in Designated Satellite Accumulation Area collect_large_liquid->storage collect_solid->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA was found. Therefore, this guidance is based on the general principles of handling laboratory biochemicals, particularly coenzyme A (CoA) derivatives, which may have unknown toxicological properties. It is imperative to treat this compound as potentially hazardous and to conduct a thorough, site-specific risk assessment before commencing any work.[1]

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to minimize risk and ensure the safe handling, storage, and disposal of this compound.

Risk Assessment and General Precautions

Given the absence of specific hazard data, a precautionary approach is mandatory. Assume that this compound may be an irritant to the skin, eyes, and respiratory tract. The potential for allergic reactions or other toxic effects from this novel chemical cannot be ruled out.[2]

Key Precautionary Steps:

  • Training: All personnel must be thoroughly trained in general laboratory safety and the specific procedures outlined in this document before handling the compound.[3]

  • Emergency Procedures: Ensure that all personnel are familiar with the location and operation of emergency equipment, such as safety showers, eyewash stations, and fire extinguishers.[3]

  • Work Area: Conduct all manipulations of the compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing a powdered form or vortexing solutions, a chemical fume hood is required.

  • Hygiene: Avoid all direct contact with the compound. Do not eat, drink, or apply cosmetics in the laboratory.[4] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport (Closed Containers) Safety glasses with side shields[6]Not requiredLaboratory coatNot required
Weighing of Solid Compound Safety goggles[7]Nitrile gloves (double-gloving recommended)[6]Laboratory coatN95 or higher-rated respirator (if outside a fume hood)[8]
Preparation of Stock Solutions Safety goggles and a face shield[7]Nitrile gloves (double-gloving recommended)[6]Laboratory coatRequired if not performed in a chemical fume hood
Small-Scale Experiments (µL to mL) Safety glasses with side shields[6]Nitrile glovesLaboratory coatNot typically required if handled in a well-ventilated area
Large-Scale Operations (>100 mL) Safety goggles and a face shield[7]Chemical-resistant gloves (e.g., nitrile)Chemical-resistant apron over a laboratory coatPerform in a chemical fume hood
Spill Cleanup Safety goggles and a face shield[7]Heavy-duty, chemical-resistant glovesLaboratory coat or disposable gownN95 or higher-rated respirator
Operational Plan: Step-by-Step Handling Procedures

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Label the container clearly with the compound name, date received, and any known hazards (e.g., "Potential Irritant - Handle with Care").[5]

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3] Based on the general stability of CoA esters, storage at -20°C or -80°C is recommended for long-term stability.

3.2. Weighing and Solution Preparation:

  • Perform all weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of any fine powder.

  • To prepare solutions, slowly add the solvent to the solid to avoid splashing.

  • Ensure the container is securely capped before mixing or vortexing.

3.3. Experimental Use:

  • When transferring solutions, use appropriate tools such as calibrated pipettes with disposable tips to minimize the risk of spills and cross-contamination.[9]

  • Keep all containers with the compound covered when not in immediate use.[4]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including pipette tips, microfuge tubes, and gloves, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all aqueous and organic solutions containing the compound in a separate, clearly labeled hazardous waste container. Do not pour any of this material down the drain.[4]

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[5]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill: In case of a spill, alert others in the area. Evacuate if necessary. Wear appropriate PPE, contain the spill with absorbent material, and clean the area with a suitable decontaminant. Collect all cleanup materials in a sealed container for hazardous waste disposal.

Visual Workflow for PPE Selection

The following diagram illustrates the logical workflow for determining the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Plan to handle This compound risk_assess Perform a Risk Assessment: - Evaluate the procedure - Determine the quantity used - Assess the potential for spills, aerosols, or dust start->risk_assess ppe_base Baseline PPE: - Lab Coat - Safety Glasses - Nitrile Gloves risk_assess->ppe_base All Procedures ppe_splash Enhanced PPE for Splash Hazard: - Safety Goggles - Face Shield risk_assess->ppe_splash Splash potential? (e.g., solution prep) ppe_aerosol Enhanced PPE for Aerosol/Dust Hazard: - Fume Hood or Ventilated Enclosure - N95 Respirator (if outside fume hood) risk_assess->ppe_aerosol Aerosol/dust potential? (e.g., weighing solid) ppe_large_vol Enhanced PPE for Large Volumes: - Chemical-Resistant Apron - Double Gloves risk_assess->ppe_large_vol Large volume? end_node Proceed with experiment using selected PPE ppe_base->end_node ppe_splash->end_node ppe_aerosol->end_node ppe_large_vol->end_node

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.